Cobalt arsenide
Description
Evolution of Academic Interest in Cobalt Arsenide Compounds
The scientific community's fascination with this compound is not a recent phenomenon. Historically, interest was primarily driven by its occurrence in mineralogy. wikipedia.orgdjoyceminerals.com Minerals such as skutterudite (B1172440) (CoAs₃), cobaltite (B72492) (CoAsS), and safflorite (CoAs₂) have long been recognized as important ores of cobalt and nickel. wikipedia.orgwikipedia.orggeoscienceworld.org Early research, therefore, centered on the geological and mineralogical aspects of these naturally occurring compounds. The name "cobalt" itself is derived from the German word "kobold," meaning "goblin," a term used by medieval miners for ores that were difficult to smelt and released poisonous arsenic-containing fumes. wikipedia.org
The 20th century saw a shift in academic focus, with the advent of modern analytical techniques like X-ray diffraction. This enabled detailed studies of the crystal structures of cobalt arsenides, leading to a better understanding of their fundamental properties. geoscienceworld.orgcdnsciencepub.com Research during this period laid the groundwork for future applications by characterizing the various phases and their interrelationships. geoscienceworld.orgpublications.gc.ca
In recent decades, interest in cobalt arsenides has surged, fueled by the discovery of their potential in advanced technological applications. The unique electronic and magnetic properties of these materials have made them subjects of intense investigation in materials science, condensed matter physics, and chemistry. nanografi.comrsc.orgmdpi.com The rise of nanotechnology has further expanded the research landscape, with studies on this compound nanoparticles and their novel applications. nanografi.commdpi.com
Scope and Significance of Advanced Research on this compound Systems
Advanced research into this compound systems encompasses a wide array of scientific disciplines and potential applications, highlighting the material's versatility and importance.
Materials Science and Electronics: Cobalt arsenides are investigated for their semiconductor and thermoelectric properties. americanelements.comnorthwestern.edu Skutterudite (CoAs₃), in particular, has shown promise as a thermoelectric material, capable of converting heat energy into electrical energy. wikipedia.orgnorthwestern.edu The ability to form solid solutions, for instance between CoP₃ and CoAs₃, allows for the tuning of these properties, such as reducing thermal conductivity to enhance thermoelectric efficiency. northwestern.edu Researchers are actively exploring ways to optimize these materials for applications in waste heat recovery and power generation. wikipedia.orgnorthwestern.edu Furthermore, the metallic character of some this compound phases under high pressure opens up possibilities for new electronic applications. rsc.orgresearchgate.net
Catalysis: this compound nanoparticles have demonstrated catalytic activity in various chemical reactions. nanografi.com For instance, they have been studied as catalysts for the hydrogen evolution reaction (HER), a crucial process for producing clean hydrogen fuel. stanford.eduacs.org The unique surface properties of these nanoparticles make them promising candidates for developing efficient and cost-effective catalysts.
Geochemistry and Environmental Science: The study of this compound weathering and the formation of secondary minerals is crucial for understanding the environmental fate of cobalt and arsenic. geoscienceworld.org Research in this area helps in developing strategies for managing mining wastes and remediating contaminated sites. geoscienceworld.orgresourceworld.com For example, understanding the stability of secondary arsenate minerals can inform the design of effective methods for immobilizing arsenic. geoscienceworld.org Recent studies have also focused on developing electrochemical methods for extracting cobalt from sulfoarsenide minerals while simultaneously immobilizing arsenic in a stable form. highergov.com
High-Pressure Physics: Investigating the behavior of cobalt arsenides under high pressure has led to the discovery of new, stable compounds with unique properties. rsc.orgresearchgate.netrsc.org These studies provide fundamental insights into the nature of chemical bonding and phase transitions in materials under extreme conditions. rsc.orgresearchgate.netrsc.org
Classification and Nomenclature of this compound Phases in Academic Literature
The cobalt-arsenic system is characterized by several distinct phases, each with its own crystal structure and properties. The nomenclature and classification of these phases are essential for clear scientific communication.
The primary this compound phases discussed in academic literature include:
It is important to note that in natural mineral deposits, these phases often exhibit isomorphism, with nickel and iron substituting for cobalt. geoscienceworld.org This leads to variations in their exact chemical composition. handbookofmineralogy.org For example, skutterudite can have a variable arsenic content, sometimes expressed with a subscript of 2-3. wikipedia.org High-nickel varieties are referred to as nickel-skutterudite. wikipedia.org
The following interactive data table summarizes the key properties of the main this compound phases:
| Phase Name | Chemical Formula | Common Mineral Name | Crystal System (at ambient conditions) | Key Research Interest |
|---|---|---|---|---|
| Cobalt Monoarsenide | CoAs | - | Orthorhombic | Catalysis (HER) |
| Cobalt Diarsenide | CoAs₂ | Safflorite | Orthorhombic | Mineralogy, Geochemistry |
| Cobalt Triarsenide | CoAs₃ | Skutterudite | Cubic | Thermoelectrics, Materials Science |
| Dithis compound | Co₂As | - | Hexagonal | Phase Equilibria |
Structure
2D Structure
Properties
CAS No. |
27016-73-5 |
|---|---|
Molecular Formula |
CoAs AsCo |
Molecular Weight |
133.85479 g/mol |
IUPAC Name |
arsanylidynecobalt |
InChI |
InChI=1S/As.Co |
InChI Key |
NMLUQMQPJQWTFK-UHFFFAOYSA-N |
SMILES |
[Co]#[As] |
Canonical SMILES |
[Co]#[As] |
Other CAS No. |
27016-73-5 65453-05-6 |
Pictograms |
Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Synthesis Methodologies for Cobalt Arsenide Compounds
Solid-State Reaction Techniques for Bulk Cobalt Arsenides
Solid-state synthesis represents a cornerstone for producing bulk crystalline cobalt arsenides. These high-temperature methods facilitate direct reactions between elemental constituents or their precursors to form thermodynamically stable phases.
Direct Elemental Synthesis Approaches
Direct synthesis involves the reaction of elemental cobalt and arsenic at elevated temperatures. This method is fundamental for producing binary cobalt arsenides like CoAs and Co₂As, as well as more complex ternary phases. cdnsciencepub.com The synthesis is typically carried out in a sealed, evacuated quartz ampoule to prevent oxidation and to contain the volatile arsenic vapor. The reaction of stoichiometric amounts of the elements is highly exothermic and requires careful temperature control. libretexts.org For instance, the synthesis of gallium arsenide (GaAs) from its elements highlights challenges applicable to cobalt arsenides, such as managing the differing vapor pressures of the constituents. libretexts.org To maintain stoichiometry, an overpressure of arsenic is often required. libretexts.org Studies on alloys of cobalt and arsenic have utilized high-temperature Debye-Scherrer diagrams to identify the resulting compounds and their crystallographic transformations at various temperatures. cdnsciencepub.com For example, Co₂As and CoAs are known to exist at room temperature, with transformations occurring at temperatures between 400°C and 950°C. cdnsciencepub.com
Molten Flux Growth Techniques for Single Crystal Preparation
The molten flux method is a powerful technique for growing high-quality single crystals of cobalt arsenides, which are essential for studying their anisotropic physical properties. acs.orgucla.edu This technique involves dissolving the constituent elements in a molten metallic flux, which acts as a solvent. ucla.edufrontiersin.org Upon slow cooling, the desired compound crystallizes out of the solution. ucla.edu
Bismuth (Bi) is a commonly used flux for growing rare-earth cobalt arsenides (RCo₂As₂, where R = La, Ce, Pr, Nd) and binary CoAs. acs.orgvulcanchem.com The process involves reacting the elemental components in molten Bi at high temperatures, which facilitates crystal growth. acs.orgacs.org One of the challenges with this method is the potential incorporation of the flux material into the crystal lattice or the formation of vacancies. For example, the synthesis of RCo₂As₂ in a Bi flux can lead to cobalt vacancies of up to 15% and minor Bi substitution at the rare-earth sites. acs.orgvulcanchem.com Similarly, tin (Sn) can be used as a flux, although it can sometimes lead to the formation of binary side-products like SnAs. frontiersin.orgnih.gov The separation of the grown crystals from the solidified flux is typically achieved by inverting the ampoule while the flux is still molten and using a centrifuge to force the liquid away from the crystals. ucla.edu
Table 1: Parameters for Molten Flux Growth of Cobalt Arsenides
| Target Compound | Flux Material | Starting Materials | Temperature Profile | Key Findings | Reference |
|---|---|---|---|---|---|
| RCo₂As₂ (R = La, Ce, Pr, Nd) | Bismuth (Bi) | R, Co, As powders and Bi granules | Heated in a silica (B1680970) tube, specific temperatures not detailed but sufficient for molten Bi. | Yielded single crystals. Resulted in Co vacancies (~5-15%) and minor Bi defects. | acs.orgacs.org |
| CoAs | Bismuth (Bi) | Co, As, Bi | Reaction at elevated temperatures in molten Bi. | Facilitates crystal growth of CoAs. | vulcanchem.com |
| Ba₃Cd₂As₄ | Lead (Pb) | Ba, Cd, As reactants | Heated to utilize the high boiling point of Pb (2023 K). | Pb flux yielded larger crystals compared to Cd self-flux. | frontiersin.orgnih.gov |
| BaCu₂P₄ (related pnictide) | Tin (Sn) | Ba, Cu, P | Heated to 1073 K. | Successfully grew mm-sized crystals, overcoming low-temperature inactivity of reactants. | nih.gov |
High-Pressure and High-Temperature Synthesis Methods
High-pressure and high-temperature (HP-HT) techniques are employed to synthesize novel phases of cobalt arsenides or compounds that are not stable under ambient conditions. The application of high pressure can alter reaction pathways and stabilize denser crystal structures. This method was successfully used to synthesize the 1111-type iron arsenide hydride CaHFe₁₋ₓCoₓAs, demonstrating its utility for creating complex cobalt-doped arsenides. researchgate.net Research has also shown that single crystals of CoAs undergo a reversible structural transformation to a lower-symmetry phase when subjected to hydrostatic pressures of 6–8 GPa, indicating that pressure is a critical variable in the cobalt-arsenic system. vulcanchem.comwikipedia.org
Solution-Based and Nanomaterial Synthesis Routes
Solution-based methods offer an alternative to solid-state reactions, often providing better control over particle size, morphology, and the ability to form metastable phases at lower temperatures. mst.edu These routes are particularly important for the synthesis of cobalt arsenide nanomaterials.
Solvothermal and Hydrothermal Synthesis Pathways
Solvothermal and hydrothermal methods involve chemical reactions in a sealed vessel, typically a Teflon-lined autoclave, where a solvent is brought to temperatures above its boiling point. mst.edu The increased pressure and temperature facilitate the dissolution of precursors and the crystallization of the product. mdpi.com
The solvothermal synthesis of CoAs nanostructures has been demonstrated using precursors in a suitable solvent at elevated temperatures. mst.edumst.edu For example, reacting cobalt and arsenic precursors at 200°C via a solvothermal route can produce CoAs nanoparticles, though sometimes mixed with other cobalt-based impurities. mst.edu Hydrothermal synthesis, which uses water as the solvent, is a common method for producing various metal oxides and can be adapted for arsenides. nih.gov For instance, cobalt arsenate (a related compound) has been synthesized by heating cobalt acetate (B1210297) and sodium arsenate in an autoclave at 180°C for 24 hours, yielding platelet-like crystals. The synthesis of cobalt polyselenidoarsenate has shown that changing the solvent from methanol (B129727) (methanolothermal) to water (hydrothermal) can result in completely different product compositions. acs.org
Table 2: Parameters for Solution-Based Synthesis of Cobalt Arsenides and Related Compounds
| Target Compound | Method | Precursors | Solvent/Medium | Temperature & Time | Resulting Product | Reference |
|---|---|---|---|---|---|---|
| CoAs Nanoparticles | Solvothermal | Co₂(CO)₈, (C₆H₅)₃As | HDA (molten flux-like medium) | 200 °C | Mixture of CoAs nanoparticles and Co-based impurities. | mst.edu |
| Co₃(AsO₄)₂ Crystals (Arsenate) | Hydrothermal | Cobalt acetate, Sodium arsenate | Water | 180 °C for 24h | Platelet-like Co₃(AsO₄)₂ crystals. | |
| [Co(phen)₃][As₂Se₂(μ-Se₃)(μ-Se₅)] (Selenidoarsenate) | Methanolothermal | CoCl₂, As₂O₃, Se, phen | Methanol | 130 °C | Novel helical polyselenidoarsenate chain. | acs.org |
| [Co(phen)₃]₂[As₈Se₁₄] (Selenidoarsenate) | Hydrothermal | CoCl₂, As₂O₃, Se, phen | Water | 130 °C | Cobalt selenidoarsenate with a different structure. | acs.org |
Precursor Decomposition Strategies (e.g., Cobalt Carbonyl)
The synthesis of cobalt arsenides, particularly as nanomaterials or clusters, can be achieved through the decomposition of organometallic or other molecular precursors. This approach offers precise control over the final product by carefully selecting the precursors and reaction conditions.
A key precursor for cobalt is dicobalt octacarbonyl (Co₂(CO)₈). nanografi.comgelest.com It has been used in reactions with arsenic-containing compounds to form a variety of cobalt-arsenic clusters and nanostructures. mst.edunih.govmdpi.com For instance, superparamagnetic CoAs nanostructures have been synthesized by reacting Co₂(CO)₈ with triphenylarsine (B46628) ((C₆H₅)₃As), which acts as the arsenic source. mst.edu This reaction proceeds via ligand displacement to form a single-source precursor that decomposes at higher temperatures. mst.edu The thermal decomposition of Co₂(CO)₈ is a well-established method for producing cobalt nanoparticles, and its application can be extended to arsenide synthesis by introducing an appropriate arsenic precursor. nanografi.comgelest.com The reaction of Co₂(CO)₈ with various phosphorus and arsenic sources has been shown to produce a rich variety of cobalt pnictide clusters, with the final product's nuclearity being highly dependent on the reactant ratios and conditions. nih.govmdpi.com
Table 3: this compound Synthesis via Precursor Decomposition
| Cobalt Precursor | Arsenic Precursor | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Dicobalt octacarbonyl (Co₂(CO)₈) | Triphenylarsine ((C₆H₅)₃As) | Hot-injection at 300 °C in HDA surfactant. | Pure CoAs nanorods and nanoparticles. | mst.edu |
| Dicobalt octacarbonyl (Co₂(CO)₈) | [W(CO)₅(AsH₃)] | Reaction in toluene (B28343) at room temperature. | Cobalt arsenic cluster [{W(CO)₅}{Co(CO)₃}₃As]. | nih.gov |
| Dicobalt octacarbonyl (Co₂(CO)₈) | AsCl₃ | Not specified. | Tetrahedral arsenic-cobalt carbonyl cluster As₂{Co(CO)₃}₂. | mdpi.com |
| [{η⁵-Cp′′′Co}₂{μ,η⁴:⁴-toluene}] | Yellow Arsenic (As₄) | Reaction initiates mild activation of yellow arsenic. | Arsenic-rich ligand complexes, e.g., [(Cp′′′Co)₄(μ₄,η⁴:⁴:²:²:¹:¹-As₁₀)]. | nih.gov |
Sonochemical Synthesis and Related Techniques
Sonochemical synthesis has emerged as a proficient method for producing nano-sized this compound compounds. This technique utilizes high-intensity ultrasonic irradiation to initiate chemical reactions in a liquid medium. The formation, growth, and implosive collapse of bubbles in the liquid, a phenomenon known as acoustic cavitation, generate localized hot spots with extreme temperatures and pressures, driving the chemical synthesis.
A notable and safe approach for synthesizing nanocrystalline transition metal arsenides, including cobalt monoarsenide (CoAs), involves the reaction of cobalt chloride (CoCl₂), elemental arsenic powder, and zinc powder in ethanol (B145695) at room temperature. vulcanchem.comacs.org The reaction is carried out under high-intensity ultrasonic irradiation for approximately 4 hours. acs.org In this process, elemental arsenic is used as the arsenic source, which is considered less toxic than other arsenic feedstocks like arsine gas. acs.org The zinc powder acts as a reducing agent. The resulting products are well-crystallized, monodispersed nanoparticles. vulcanchem.comacs.org Characterization techniques such as X-ray powder diffraction (XRD) have confirmed the high crystallinity of the sonochemically prepared nanoparticles, which is significant because sonochemical methods can sometimes yield amorphous products. acs.org The formation of crystalline products suggests that the reaction occurs at the interface between the collapsing bubble and the liquid, rather than inside the bubble where rapid cooling would favor amorphous structures. acs.org
The choice of solvent is also a critical parameter in this synthesis. Ethanol is effective because it dissolves the transition metal chloride precursor, facilitating a liquid-solid heterogeneous system necessary for the reaction. acs.org This method provides a relatively simple, room-temperature route to high-purity this compound nanoparticles. vulcanchem.com
Thin Film Deposition Methods for this compound Materials
The fabrication of this compound thin films is crucial for their integration into electronic and optoelectronic devices. Various physical and chemical deposition techniques have been explored to grow these films with controlled thickness, morphology, and crystallinity.
A solution-based approach offers a method for producing nanostructured CoAs films. This process begins with the electrodeposition of cobalt-arsenic-oxide (Co-As-O) precursors from a solution containing cobalt nitrate (B79036) and sodium arsenate onto a conductive substrate. Current time information in Bangalore, IN. Following deposition, the precursor film is subjected to thermal reduction in a hydrogen atmosphere to form crystalline this compound. Current time information in Bangalore, IN. This technique yields films with a high surface area, which is particularly advantageous for catalytic applications. Current time information in Bangalore, IN.
Metalorganic Chemical Vapor Deposition (MOCVD) provides a pathway for depositing high-purity CoAs thin films at relatively low temperatures. A key development in this area is the use of a single-source precursor, which contains both cobalt and arsenic within the same molecule. acs.orgresearchgate.net This approach offers superior control over the film's stoichiometry. For instance, the precursor 1,3-bis(tert-butyl)-2-[tetracarbonyl-cobalt(-l)]-1,3,2-diazarsolidine has been successfully used to deposit CoAs films with a 1:1 stoichiometry at temperatures as low as 210 °C. acs.orgresearchgate.net The deposition is carried out in a hot-wall low-pressure CVD reactor, and the resulting films are uniform and crystalline. acs.orgresearchgate.net The use of such a precursor avoids the need for highly toxic arsenic sources like arsine (AsH₃) during the deposition process. acs.org
| MOCVD Precursor for CoAs Thin Film | |
| Precursor Compound | 1,3-bis(tert-butyl)-2-[tetracarbonyl-cobalt(-l)]-1,3,2-diazarsolidine |
| Deposition Temperature | As low as 210 °C |
| Resulting Stoichiometry | Co:As = 1:1 |
| Deposition Method | Hot-wall low-pressure CVD |
Table 1: Details of a single-source MOCVD precursor used for the synthesis of this compound thin films. acs.orgresearchgate.net
Other techniques like Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE) are also relevant for the synthesis of this compound films, although much of the reported work involves cobalt-doped iron arsenides or the interaction of cobalt with gallium arsenide (GaAs) substrates. rsc.orgnih.gov In PLD of related compounds, an arsenic-rich target is often used to compensate for the high volatility of arsenic and ensure proper stoichiometry in the final film. rsc.orgpan.pl In MBE, the interaction of a cobalt thin film with a GaAs substrate has been shown to form a ternary Co₂GaAs phase at lower temperatures (325–400 °C), which then decomposes at higher temperatures (around 500 °C) to form the stable binary compounds CoGa and CoAs. nih.gov These examples demonstrate the potential of PLD and MBE for the controlled growth of this compound phases.
Control of Stoichiometry and Phase Purity in Synthesis
The cobalt-arsenic system is known to form several stable compounds, including Co₂As, CoAs, CoAs₂, and CoAs₃. polymtl.ca Achieving a specific, single-phase this compound compound requires precise control over the synthesis conditions. The control of stoichiometry and phase purity is paramount as these factors dictate the material's physical and chemical properties.
Precursor Control: The choice of precursors is a fundamental parameter for controlling stoichiometry. As demonstrated in MOCVD, using a single-source precursor with a predefined Co:As ratio can directly translate into a film with the desired stoichiometry. acs.orgresearchgate.net This method effectively circumvents issues related to the different volatilities and decomposition kinetics of separate cobalt and arsenic sources. In contrast, when using multiple sources, such as in solid-state reactions or co-precipitation, the initial ratio of reactants is a critical variable. For instance, in the synthesis of cobalt sulfides, which serves as a useful analogue, the ratio of the cobalt and sulfur precursors is a key factor in determining whether a sulfur-rich or sulfur-poor phase is formed. acs.org
Temperature and Pressure: Temperature plays a crucial role in phase determination. In solid-state reactions, annealing temperature dictates which phases are thermodynamically stable. For example, CoAs is stable up to 916°C, above which it decomposes. vulcanchem.com During thin film deposition, temperature can also be used to intentionally alter stoichiometry; for example, annealing at higher temperatures can lead to the sublimation of arsenic, resulting in more metal-rich phases. acs.org High-pressure synthesis offers another avenue for accessing different stoichiometries. Theoretical calculations have shown that novel stable compounds like Co₂As-Pnma, CoAs₂-Pnnm, and CoAs₃-C2/m can be formed at high pressures. rsc.org
Reaction Environment: The synthesis environment can significantly influence the final product. In the flux growth method, the choice of flux can affect stoichiometry. For example, using a bismuth (Bi) flux to grow rare-earth cobalt arsenides has been observed to create cobalt vacancies in the crystal lattice, leading to non-stoichiometric compounds like PrCo₁.₈As₂ and NdCo₁.₇As₂. vulcanchem.com In thin film deposition techniques like PLD, maintaining an overpressure of a volatile element is a common strategy. For the growth of related arsenide compounds, an arsenic-rich environment is created, either by using an arsenic-rich target or a background pressure of arsenic gas, to prevent arsenic deficiency in the film. rsc.orgpan.pl
The table below summarizes key parameters and their impact on the synthesis of this compound compounds.
| Control Parameter | Effect on Synthesis | Example |
| Precursor Type | Single-source precursors can enforce stoichiometry. | MOCVD of CoAs using a 1:1 Co:As precursor yields CoAs films. acs.orgresearchgate.net |
| Reactant Ratio | The initial ratio of Co to As precursors influences the final phase. | Using an arsenic-rich target in PLD compensates for As loss. rsc.orgpan.pl |
| Temperature | Determines thermodynamic stability and can induce phase transformations or decomposition. | Annealing a Co/GaAs interface at 500 °C leads to the formation of CoAs. nih.gov |
| Pressure | Can stabilize different stoichiometries and crystal structures. | Theoretical studies predict new stable phases like CoAs₂ and CoAs₃ at high pressure. rsc.org |
| Flux/Environment | Can introduce defects or prevent the loss of volatile elements. | Bi-flux method can lead to Co vacancies. vulcanchem.com |
Table 2: Parameters for controlling stoichiometry and phase purity in this compound synthesis.
Structural Characterization and Crystallographic Analysis of Cobalt Arsenides
Crystal Structures of Binary Cobalt Arsenides (e.g., CoAs, CoAs₂, CoAs₃)
Binary cobalt arsenides, compounds consisting solely of cobalt and arsenic, exhibit a variety of crystal structures depending on the stoichiometric ratio of the constituent elements. At room temperature, CoAs and CoAs₂ are two known stable compounds. cdnsciencepub.com
Cobalt monoarsenide (CoAs) adopts the MnP-type crystal structure at room temperature, which is characterized by an orthorhombic space group Pnma. mst.edulookchem.comresearchgate.net This structure is a common arrangement for many transition metal pnictides. mst.eduresearchgate.net In this configuration, the cobalt atoms are surrounded by six arsenic atoms, forming distorted octahedra. researchgate.net A continuous phase transition from this MnP-type structure to a hexagonal NiAs-type structure is reported to occur at approximately 1248 ± 20 K. mst.edulookchem.com
Table 1: Crystallographic Data for CoAs (MnP-Type)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | mst.edulookchem.com |
| Space Group | Pnma | mst.edulookchem.comresearchgate.net |
Cobalt triarsenide (CoAs₃), commonly known as skutterudite (B1172440), possesses a cubic crystal structure belonging to the space group Im-3. mindat.orgwikipedia.orgcambridge.org The unit cell of skutterudite contains eight CoAs₃ formula units. wikipedia.orgub.edu In this structure, each cobalt atom is octahedrally coordinated to six arsenic atoms. chemicalbook.com A key feature of the skutterudite structure is the presence of four-membered arsenic rings (As₄). cambridge.orgchemicalbook.com These rings were initially thought to be square but have been shown to be rectangular. chemicalbook.com The structure also contains large voids which can be filled with other atoms to modify its properties, a feature important for applications like thermoelectrics. wikipedia.org
Table 2: Crystallographic Data for Skutterudite (CoAs₃)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Isometric (Cubic) | mindat.orgwikipedia.org |
| Space Group | Im-3 | mindat.orgwikipedia.orgcambridge.org |
| Unit Cell Parameter (a) | ~8.204 Å | mindat.orgwikipedia.org |
| Co-As Bond Distance | ~2.334 Å | chemicalbook.com |
In ternary systems, where a third element is introduced, cobalt arsenides can form different crystal structures. A prominent example is the family of rare-earth cobalt arsenides with the general formula RCo₂As₂, where R can be a rare-earth element like La, Ce, Pr, or Nd. acs.orgosti.gov These compounds crystallize in the body-centered tetragonal ThCr₂Si₂-type structure with the space group I4/mmm. acs.orgosti.govarxiv.org This layered structure consists of [Co₂As₂] sheets separated by layers of the rare-earth element. acs.org This structural arrangement is common to over 700 unique ternary compositions and is of significant interest for its diverse physical properties, including superconductivity. arxiv.orgosti.gov
Table 3: Crystallographic Data for RCo₂As₂ (ThCr₂Si₂-Type)
| Compound | a (Å) | c (Å) | Space Group | Reference |
|---|---|---|---|---|
| LaCo₁.₇₂As₂ | 4.05128 | 10.3625 | I4/mmm | ugr.es |
While the focus is on arsenides, related cobalt arsenates (containing oxygen) display different crystallographic forms. For instance, Co₃(AsO₄)₂ is known to crystallize in a monoclinic space group P2₁/c. cdnsciencepub.comresearchgate.net However, it has been shown that a cobalt arsenate, analogous to the mineral aerugite, which can be indexed to a monoclinic cell, possesses a true rhombohedral symmetry. cdnsciencepub.com Another example, Li₃V₂(PO₄)₃, a phosphate (B84403) analogue, exhibits both rhombohedral (R-3) and monoclinic (P2₁/n) phases. mdpi.com In some complex systems, such as the synthesis of swedenborgite-like compounds, the formation of rhombohedral barium vanadate (B1173111) and monoclinic phases with space group P2₁/c has been observed. rug.nl
Analysis of Point Defects and Vacancy Formation in Cobalt Arsenide Lattices
Real crystals are never perfect and contain various types of defects. Point defects, which are zero-dimensional irregularities, include vacancies (a missing atom), interstitials (an extra atom in a non-lattice site), and impurities (a foreign atom). numberanalytics.comus.esmit.edu The formation of these defects can be influenced by factors such as thermal fluctuations and the introduction of impurities. numberanalytics.com
In the context of cobalt arsenides, vacancy formation is a notable phenomenon. For instance, in the RCo₂As₂ compounds with the ThCr₂Si₂-type structure, studies have revealed the presence of cobalt vacancies. acs.orgosti.gov Single-crystal X-ray diffraction and energy-dispersive X-ray spectroscopy (EDX) analysis of RCo₂As₂ (R = La, Ce, Pr, Nd) indicated a deficiency in the cobalt sublattice, with vacancy percentages ranging from approximately 5% to 15%. acs.org This is not uncommon in ThCr₂Si₂-type structures, with other examples including BaAg₁.₉₃As₂ and CeNi₁.₇₆As₂. acs.org The presence of these vacancies can be controlled, for example, by adjusting quenching temperatures during synthesis, which in turn modulates the material's physical properties. osti.gov In some cases, impurity atoms can also be incorporated as defects, such as the inclusion of bismuth from the flux used in crystal growth. acs.orgosti.gov
Crystallographic Transformations and High-Temperature Stability Studies
The crystal structures of cobalt arsenides can change with temperature. As mentioned earlier, CoAs undergoes a crystallographic transformation from the orthorhombic MnP-type structure to a hexagonal NiAs-type structure at high temperatures. mst.edulookchem.com Studies have shown that CoAs and CoAs₂ both undergo crystallographic transformations at elevated temperatures, with the transformation for CoAs occurring between 400°C and 500°C, and for CoAs₂ at about 950°C. cdnsciencepub.com Furthermore, a third compound, likely Co₂As, is reported to form from the reaction of CoAs with cobalt above 940°C. cdnsciencepub.com
High-pressure studies also reveal crystallographic transformations. For example, first-principles calculations predict that under high pressure, new stable compounds such as Co₂As-Pnma, CoAs₂-Pnnm, and CoAs₃-C2/m can be formed. rsc.orgresearchgate.net These pressure-induced phases can exhibit different electronic properties, such as metallic character. rsc.orgresearchgate.net The thermal stability of related iron arsenides has also been investigated, showing phase transitions at high temperatures, which suggests that the phase diagrams of these systems may need revision based on high-temperature experimental data. acs.orgcore.ac.uk
Advanced Diffraction Techniques for Structural Refinement
The precise determination of the crystal and magnetic structures of cobalt arsenides relies on a suite of advanced diffraction techniques. These methods provide detailed information about atomic positions, lattice parameters, and the arrangement of magnetic moments.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the fundamental crystal structure of a material. It provides precise information on space group, unit cell dimensions, and atomic coordinates.
For instance, single-crystal X-ray diffraction has been instrumental in characterizing various this compound compounds. It confirmed that rare-earth cobalt arsenides, RCo₂As₂ (R = La, Ce, Pr, Nd), crystallize in the ThCr₂Si₂ structure type with the space group I4/mmm. acs.org This technique also revealed the presence of cobalt vacancies in these structures. acs.org In the case of a hydrothermally synthesized cobalt arsenate, Co₃(AsO₄)₀.₅₊ₓ(HAsO₄)₂₋ₓ(H₂AsO₄)₀.₅₊ₓ[(H,□)₀.₅(H₂O,H₃O)₀.₅]²ˣ⁺, single-crystal X-ray diffraction determined its monoclinic structure (space group C2/c). mdpi.com
The refinement of the skutterudite (CoAs₃) structure was also achieved using single-crystal X-ray diffraction data, which confirmed the space group as Im-3 and provided accurate bond lengths and angles within the arsenic rings. iucr.org Similarly, the structures of CoAs and FeAs were studied using single-crystal X-ray data, leading to refinements in the space group Pnam. iucr.org For KCo₂As₂, single-crystal diffraction was used to verify the full elemental occupation of all structural sites and to determine the lattice parameters at different temperatures. aps.org
Powder X-ray Diffraction (XRD) and Rietveld Analysis
Powder X-ray diffraction (XRD) is a versatile technique for phase identification, determination of lattice parameters, and quantitative phase analysis. When combined with Rietveld refinement, it allows for the detailed refinement of crystal structure parameters from a powder sample.
Powder XRD is routinely used to check the phase purity of synthesized this compound samples. acs.org For example, the phase purity of RCo₂As₂ (R = La, Ce, Pr) was confirmed using this method. acs.org In the study of KCo₂As₂, powder XRD patterns were analyzed using Rietveld refinement to confirm the body-centered tetragonal structure (I4/mmm) and to obtain accurate lattice parameters at room temperature. aps.org The Rietveld method was also mentioned in the context of analyzing new zirconium this compound compounds. scispace.com
Neutron Powder Diffraction for Magnetic Structure Determination
Neutron powder diffraction is an indispensable tool for determining the magnetic structure of materials. Neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a crystal, leading to magnetic Bragg scattering in addition to the nuclear scattering.
In the study of RCo₂As₂ compounds, neutron powder diffraction experiments were carried out to investigate their magnetic ordering. acs.org While it failed to reveal the full structure of the magnetically ordered states in this specific case, it did confirm the presence of cobalt vacancies. acs.org For CaCo₁.₈₆As₂, neutron diffraction measurements on single crystals were crucial in demonstrating the onset of A-type collinear antiferromagnetic order below the Néel temperature. arxiv.org The ordered moments were found to be directed along the tetragonal c-axis. arxiv.org
The determination of magnetic structures from neutron powder diffraction data is a well-established technique, often utilizing programs like FullProf for refinement. researchgate.net This method allows for the determination of the propagation vector of the magnetic structure and the orientation and magnitude of the magnetic moments. researchgate.net For example, in NdBaCo₂O₅₊δ, neutron powder diffraction was used to study the crystal and magnetic structures, revealing ferromagnetic coupling within the Nd and Co sublattices and antiferromagnetic coupling between them. aps.org
Electronic Properties Research in Cobalt Arsenide Materials
Band Structure Engineering and Electronic Density of States Calculations
The electronic behavior of materials is fundamentally governed by their band structure and the density of states (DOS) at the Fermi level. In cobalt arsenides, particularly in complex systems like rare-earth cobalt arsenides (RCo₂As₂), these properties are crucial for understanding their magnetic and conductive nature.
Density functional theory (DFT) calculations are a primary tool for investigating the electronic structure of cobalt arsenides. For instance, in RCo₂As₂ (where R can be La, Ce, Pr, Nd), electronic band structure calculations have revealed a high peak in the density of states at the Fermi level. acs.org This feature supports the itinerant nature of magnetism in the cobalt sublattice. acs.org The calculations are often performed using sophisticated methods like the full potential all-electron local orbital code (FPLO) within the local spin density approximation (LSDA), including spin-orbit coupling. acs.org To ensure accuracy, these calculations are typically performed on a dense k-point mesh after achieving convergence of the total energy. acs.org
Furthermore, studies on cobalt-doped gallium arsenide (Ga₁₋ₓCoₓAs) using the Korringa–Kohn–Rostoker coherent potential approximation (KKR-CPA) method combined with the local density approximation (LDA) have provided insights into their electronic and magnetic properties. researchgate.net The partial density of states calculations in these systems help in understanding the exchange mechanisms, such as superexchange. researchgate.net
The concept of band structure engineering, which aims to tailor material properties by modifying the electronic band structure, is also relevant to cobalt arsenides. mpg.de This can be achieved through various means, such as creating heterostructures or applying external fields, to control the conducting surface states. mpg.de While much of the work on bandgap engineering has focused on other material systems like (Mg,Zn)O and various semiconductors, the principles are applicable to cobalt arsenides for developing materials with desired electronic characteristics. acs.org
Conduction Mechanisms in Metallic and Semiconducting Cobalt Arsenides
Cobalt arsenides exhibit a range of conduction behaviors, from metallic to semiconducting, depending on their stoichiometry and crystal structure. Some cobalt arsenide compounds, like CoP₃ and CoAs₃, are identified as semiconductors. researchgate.netnorthwestern.edu Their semiconducting nature is characterized by a small energy gap; for instance, CoP₃ is predicted to have an indirect band gap of 0.07 eV. northwestern.edu The Seebeck coefficients of CoP₃ and CoAs₃ are relatively small and show weak temperature dependence. researchgate.net
In contrast, many this compound compounds exhibit metallic properties. rsc.orgrsc.org For example, theoretical calculations suggest that the high-pressure phases of Co₂As-Pnma, CoAs₂-Pnnm, and CoAs₃-C2/m are metallic. rsc.orgrsc.org The introduction of impurities can also induce a transition to metallic behavior in semiconductors. britannica.com In some doped systems, like LaFe₁₋ₓCoₓAsO, a transition from metallic conduction at high temperatures to semiconducting behavior at lower temperatures (above the superconducting transition temperature) is observed. arxiv.org
The conduction mechanism in these materials is closely tied to their electronic structure. In metallic cobalt arsenides, the presence of a significant density of states at the Fermi level allows for the free movement of electrons. acs.org In semiconducting variants, electrical conduction is dependent on the thermal excitation of charge carriers across the band gap or the presence of dopants that introduce charge carriers. britannica.com For instance, in p-type semiconductors, holes act as the primary charge carriers. britannica.com
Pressure-Induced Electronic Transitions (e.g., Semiconductor-to-Metal Transition)
The application of high pressure is a powerful tool for modifying the crystal and electronic structures of materials, often leading to dramatic changes in their properties. In the Co-As system, pressure has been shown to induce significant electronic transitions. rsc.orgrsc.org
Notably, both CoAs₂ and CoAs₃ undergo a pressure-induced transition from a semiconducting to a metallic state. rsc.orgrsc.org This transition occurs at approximately 74.5 GPa for CoAs₂ and 45.7 GPa for CoAs₃. rsc.orgrsc.org The metallization under pressure is attributed to the delocalization of electrons. rsc.org Theoretical studies using the CALYPSO structure prediction method have identified novel stable high-pressure phases such as Co₂As-Pnma, CoAs₂-Pnnm, and CoAs₃-C2/m, all of which exhibit metallic characteristics. rsc.orgrsc.orgresearchgate.net
Furthermore, a pressure-induced electronic topological transition has been discovered in the CoAs₃-C2/m phase. rsc.orgrsc.org This type of transition involves a change in the topology of the Fermi surface and can lead to exotic electronic phenomena. rsc.orgrsc.org The study of such pressure-induced transitions is crucial for understanding the fundamental physics of cobalt arsenides and for the potential discovery of new materials with unique electronic properties. rsc.orgrsc.org It has been noted that pressure can have a strong influence on tuning the electronic properties and can even enhance the properties of materials. rsc.orgrsc.org
| Compound | Transition Pressure (GPa) | Transition Type |
| CoAs₂ | 74.5 | Semiconductor-to-Metal |
| CoAs₃ | 45.7 | Semiconductor-to-Metal |
| CoAs₃-C2/m | ~45.7-48 | Electronic Topological Transition |
Fermi Surface Topology and Angle-Resolved Photoemission Spectroscopy (ARPES) Investigations
The Fermi surface, which separates occupied from unoccupied electronic states at absolute zero temperature, is a critical concept in understanding the electronic properties of metals. Its shape, or topology, dictates many of the material's transport and magnetic properties. Angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique used to directly map the Fermi surface and band structure of crystalline solids. researchgate.netgoogle.com
In the context of cobalt-containing arsenides, ARPES studies have been instrumental. For example, in the iron-arsenide superconductor Ba(Fe₁₋ₓCoₓ)₂As₂, ARPES has been used to study the evolution of the Fermi surface with cobalt doping. researchgate.netarxiv.orgaps.org These studies have revealed that topological changes in the Fermi surface, known as Lifshitz transitions, are closely linked to the emergence and disappearance of superconductivity. researchgate.netarxiv.orgaps.org For instance, in Ba(Fe₁₋ₓCoₓ)₂As₂, the central hole barrel at the Γ point of the Brillouin zone changes to ellipsoids centered at the Z point at a cobalt concentration of x ≈ 0.11, and these ellipsoids subsequently disappear around x ≈ 0.2. aps.org Superconductivity vanishes between these two Lifshitz transitions. aps.org
ARPES experiments on KCo₂As₂ have revealed a Fermi surface consisting of electron pockets at the center and corner of the Brillouin zone, which is in contrast to the mixed carrier types found in many other pnictides with the same crystal structure. aps.org These studies also observed unusual linear and hyperbolic band dispersions, deviating from the expected parabolic behavior. aps.org The detailed information provided by ARPES on the Fermi surface topology is crucial for developing a comprehensive understanding of the electronic behavior of this compound materials. researchgate.netaps.orgaps.org
Quantum Transport Phenomena in Cobalt Arsenides
Quantum transport phenomena refer to the effects of quantum mechanics on the transport of charge carriers in a material, which become particularly prominent at low temperatures and in high magnetic fields.
Magnetoresistance Studies
Magnetoresistance (MR) is the change in a material's electrical resistance in response to an applied magnetic field. In some this compound systems, significant magnetoresistance has been observed. For instance, single crystals of KCo₂As₂ exhibit a large, linear magnetoresistance of 200% at a magnetic field of 14 Tesla. aps.org This large MR becomes sizable below about 50 K. aps.org
In heterostructures involving cobalt nanoparticles, such as SiO₂(Co)/GaAs, a phenomenon known as giant injection magnetoresistance has been studied. iaea.orgioffe.ru This effect can be significantly larger than the giant magnetoresistance (GMR) observed in metallic multilayers. ioffe.ru The study of magnetoresistance in cobalt and its compounds has a long history, with research on single crystals of cobalt revealing complex field dependencies and anisotropies that provide insights into the Fermi surface topology. unl.edu The investigation of quantum transport phenomena, including magnetoresistance, is a key area of research for understanding the fundamental electronic properties of cobalt arsenides and for exploring their potential in spintronic applications. aps.orgacs.orgcecam.orgbadw.de
Hall Effect Measurements and Carrier Type Determination
The Hall effect is a fundamental transport measurement that provides crucial information about the type (electrons or holes) and density of charge carriers in a material. qdusa.comslideshare.netyoutube.com When a current-carrying conductor is placed in a perpendicular magnetic field, a voltage, known as the Hall voltage, is generated in the direction perpendicular to both the current and the magnetic field. slideshare.netyoutube.com The sign of the Hall coefficient (RH) indicates the dominant charge carrier type: negative for electrons and positive for holes. qdusa.comslideshare.net
In KCo₂As₂, Hall effect measurements, in conjunction with ARPES, have revealed that the charge carriers are predominantly of a single type (electrons). aps.org The Hall coefficient was found to be linear with the applied magnetic field at all measured temperatures. aps.org However, an unexpected minimum in the Hall coefficient was observed just below 50 K, a feature that is typically associated with materials having multiple carrier types with different mobilities. aps.org
In cobalt-doped iron arsenides like LaFe₁₋ₓCoₓAsO, the Hall effect is used to map out the electronic phase diagram. researchgate.net For semiconducting cobalt arsenides, Hall effect measurements are essential for characterizing the material as either n-type (electron-dominated) or p-type (hole-dominated) and for determining the carrier concentration. britannica.com
Electronic Topological Transitions Analysis
Research into the electronic properties of this compound materials under extreme conditions, such as high pressure, has revealed the occurrence of electronic topological transitions (ETTs). An ETT, also known as a Lifshitz transition, involves a change in the topology of a material's Fermi surface, which can be induced by external parameters like pressure, strain, or doping. iaea.orgresearchgate.netaps.org Such transitions are significant as they can lead to anomalous behavior in various physical properties of a material, including its thermoelectric and superconducting characteristics. aps.org
In the context of the cobalt-arsenic (Co-As) system, theoretical investigations using first-principles calculations have predicted novel, stable compounds at high pressure, some of which exhibit these electronic transitions. rsc.orgrsc.org Specifically, studies have identified a pressure-induced ETT in a high-pressure phase of cobalt triarsenide (CoAs₃) with a C2/m crystal structure. rsc.orgresearchgate.net This transition is unique to this specific stoichiometry within the investigated Co-As system. rsc.orgrsc.org
The analysis of the electronic band structure of CoAs₃-C2/m provides detailed insights into this transition. At a pressure of 45.7 GPa, the material is metallic, but there is no electronic band along the A-B direction of the Brillouin zone near the Fermi level. rsc.org As the pressure is increased to 48 GPa, a notable change occurs: a band moves down and approaches the Fermi level. rsc.orgrsc.org This results in the formation of a new hole pocket on the Fermi surface, which is a clear indication of an electronic topological transition. rsc.org This pressure-induced alteration of the Fermi surface topology is a critical finding in understanding the electronic behavior of this compound under extreme environments. rsc.orgrsc.org
Furthermore, investigations have shown that pressure can induce semiconductor-to-metal transitions in other this compound compounds. rsc.orgrsc.org For instance, CoAs₂ and CoAs₃ undergo this type of transition at 74.5 GPa and 45.7 GPa, respectively. rsc.orgrsc.org These transitions are characterized by the delocalization of electrons under pressure, leading to metallic properties. rsc.org
The table below summarizes the key pressure-induced electronic transitions observed in different this compound compounds based on theoretical calculations.
| Compound | Crystal Structure | Transition Type | Transition Pressure (GPa) | Key Observation |
|---|---|---|---|---|
| CoAs₂ | Pnnm | Semiconductor-to-Metal | 74.5 | Realizes metallic properties with increased pressure. rsc.orgrsc.org |
| CoAs₃ | C2/m | Semiconductor-to-Metal | 45.7 | Becomes metallic prior to the topological transition. rsc.orgrsc.org |
| CoAs₃ | C2/m | Electronic Topological Transition | ~48 | Formation of a hole pocket near the Fermi surface. rsc.orgrsc.org |
Magnetic Properties and Phenomena in Cobalt Arsenide Systems
Ferromagnetism and Antiferromagnetism in Cobalt Arsenide Compounds
This compound systems display a rich variety of magnetic ground states, including both ferromagnetism (FM) and antiferromagnetism (AFM), which are highly sensitive to stoichiometry, crystal structure, and chemical substitution.
For instance, compounds with the ThCr₂Si₂-type structure, such as the AECo₂As₂ series (AE = Ca, Sr, Ba), demonstrate this diversity. CaCo₂As₂ exhibits A-type antiferromagnetic ordering, with a transition temperature (T_N) of approximately 52 K to 70 K. aps.orgacs.org This ordering is stabilized by its collapsed tetragonal structure, which features a shorter c-axis and enhances interlayer interactions, along with the presence of cobalt vacancies. aps.org In contrast, SrCo₂As₂ does not show long-range magnetic order but is characterized by prominent stripe-type antiferromagnetic spin fluctuations. aps.orgacs.orgresearchgate.net BaCo₂As₂, while also paramagnetic, exhibits ferromagnetic spin correlations. aps.org
The introduction of dopants can tune the magnetic ground state. In Sr(Co₁₋ₓNiₓ)₂As₂, electron doping with nickel induces a long-range antiferromagnetic order for very small concentrations of Ni (x ≈ 0.013), though the resulting structure is helical rather than the simple stripe-type AFM. aps.orgarxiv.org Similarly, in Ca(Co₁₋ₓNiₓ)₂₋ᵧAs₂, Ni substitution suppresses the native A-type antiferromagnetism and gives rise to strong ferromagnetic fluctuations. researchgate.net
Ferromagnetism is also observed in this family of compounds. LaCo₂As₂ displays ferromagnetic ordering with a Curie temperature (T_C) of about 200 K. acs.org More broadly, the RCo₂As₂ series (where R = La, Ce, Pr, Nd) shows ferromagnetic ordering of the cobalt magnetic moments at temperatures ranging from 60 K to 200 K. acs.org The competition between ferromagnetic and antiferromagnetic interactions is a recurring theme, governing the complex magnetic phase diagrams of these materials. aps.orgaps.org
| Compound | Magnetic Ordering | Transition Temperature (K) | Notes |
| CaCo₂₋ᵧAs₂ | A-type Antiferromagnetic (AFM) | ~52-70 | Collapsed tetragonal structure. aps.orgacs.org |
| SrCo₂As₂ | Paramagnetic (with AFM fluctuations) | No long-range order | Exhibits stripe-type AFM spin fluctuations. aps.orgacs.orgresearchgate.net |
| BaCo₂As₂ | Paramagnetic (with FM correlations) | No long-range order | Shows ferromagnetic correlations. aps.org |
| LaCo₂As₂ | Ferromagnetic (FM) | ~200 | acs.org |
| RCo₂As₂ (R=Ce, Pr, Nd) | Ferromagnetic (Co sublattice) | 60-200 | Becomes ferrimagnetic at lower temperatures. acs.org |
| Sr(Co₀.₉₄Ni₀.₀₆)₂As₂ | Helical Antiferromagnetic (AFM) | 20 | Doping induces long-range order. aps.org |
Ferrimagnetic Ordering in Rare-Earth Cobalt Arsenides
When rare-earth (R) elements are incorporated into this compound structures, the interaction between the itinerant 3d-electron magnetism of cobalt and the localized 4f-electron moments of the rare-earth ions leads to ferrimagnetic ordering.
In the RCo₂As₂ family (with R = Ce, Pr, Nd), a two-stage magnetic ordering process is typically observed. First, the cobalt moments order ferromagnetically at a relatively high temperature (60–200 K). acs.org At much lower temperatures, the magnetic moments of the rare-earth sublattice order and align antiparallel to the net cobalt magnetization, resulting in a ferrimagnetic ground state. acs.org This behavior is also noted in substituted variants like CeCo₂As₂, where cobalt moments align antiparallel to the rare-earth moments. vulcanchem.com
The study of these materials extends to spintronic applications, with recent investigations into orbital torques in rare-earth-transition-metal ferrimagnets like GdCo, which are valued for their tunable magnetization and fast dynamics stemming from the antiferromagnetically coupled sublattices. aps.org In these ferrimagnetic systems, the reciprocal magnetic susceptibility above the ordering temperature is described by a Néel-type law, reflecting the presence of two distinct magnetic sublattices. aps.org
| Compound Family | High-T Ordering (Co) | Low-T Ordering (R-Co) | Key Feature |
| RCo₂As₂ (R=Ce, Pr, Nd) | Ferromagnetic | Ferrimagnetic | R moments align antiparallel to Co moments. acs.org |
| A₂Co₁₂As₇ (A=Pr-Sm) | Ferromagnetic | Antiferromagnetic 3d-4f coupling | researchgate.net |
| A₂Co₁₂As₇ (A=Ce, Eu-Yb) | Ferromagnetic | Ferromagnetic 3d-4f coupling | researchgate.net |
Paramagnetic Behavior and Temperature Dependence of Magnetic Susceptibility
Above their respective magnetic ordering temperatures, cobalt arsenides exhibit paramagnetic behavior, the characteristics of which provide insight into the underlying electronic and magnetic interactions. The temperature dependence of the magnetic susceptibility (χ) varies significantly across different this compound compounds.
Systems without long-range magnetic order, such as SrCo₂As₂, are paramagnetic down to low temperatures. acs.org Similarly, single crystals of KCo₂As₂ display behavior characteristic of Pauli paramagnetism, where the susceptibility is largely independent of temperature above 50 K, with a magnitude around 10⁻⁴ emu/Oe mol Co. aps.org This weak, temperature-independent susceptibility is typical of metallic systems where the magnetic response is dominated by the density of electronic states at the Fermi level.
In compounds that order magnetically, the susceptibility in the paramagnetic state often follows a Curie-Weiss law. However, for ferrimagnetic rare-earth cobalt arsenides, the situation is more complex. The reciprocal susceptibility, 1/χ, follows a Néel-type temperature dependence, which is characteristic of systems with multiple interacting magnetic sublattices. aps.org
Doping can significantly alter the paramagnetic response. For example, substituting cobalt with nickel in the diamagnetic CoAs₃ introduces conduction electrons whose paramagnetic contribution can eventually overcome the diamagnetism at higher nickel concentrations. cdnsciencepub.com In Ca(Co₁₋ₓNiₓ)₂₋ᵧAs₂, where Ni doping suppresses antiferromagnetism, strong ferromagnetic fluctuations emerge for x > 0.11, leading to a significant increase in susceptibility at low temperatures. researchgate.net The analysis of paramagnetic susceptibility is crucial for understanding the nature of magnetic moments (localized vs. itinerant) and the strength of exchange interactions.
Magnetic Anisotropy Investigations in Single Crystals
Investigations on single crystals of cobalt arsenides are essential for characterizing their magnetic anisotropy—the directional dependence of the material's magnetic properties. This property dictates the preferred orientation of magnetic moments within the crystal lattice, known as the "easy axis."
Significant magnetic anisotropy has been observed in single crystals of rare-earth cobalt arsenides, RCo₂As₂ (R = La, Ce, Pr, Nd). acs.org In the ferrimagnetic state, these materials show a strong preference for the magnetic moments to align along the c-axis of their tetragonal crystal structure. acs.org The magnetic anisotropy energy (MAE) can be substantial; for instance, in single-crystal CoAs, it reaches 1.2 × 10⁶ erg/cm³, also favoring c-axis magnetization. vulcanchem.com
The technique of polarized neutron diffraction is particularly powerful for quantifying magnetic anisotropy. osti.gov By measuring the atomic susceptibility tensor on a single crystal, researchers can precisely determine the orientation of the easy axis of magnetization. acs.org Magnetic susceptibility measurements on single crystals, with the magnetic field applied along different crystallographic directions, also provide clear evidence of anisotropy. In single-crystal CoAs₂O₄, measurements in a high magnetic field show distinct differences between the parallel and perpendicular susceptibilities, as expected for a layered antiferromagnetic system. rsc.org The study of magnetic anisotropy is not only fundamental to understanding the magnetic behavior of these compounds but is also critical for their potential application in magnetic data storage and spintronic devices.
Hyperfine Field Studies (e.g., Solid State NMR Spectroscopy)
Hyperfine field studies, particularly using techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, provide a microscopic probe of the local magnetic environment around specific nuclei within the this compound crystal lattice.
NMR is highly sensitive to the local electronic and magnetic structure. In the itinerant ferromagnet LaCoAsO, ⁷⁵As and ¹³⁹La NMR studies have been used to measure the temperature dependence of the Knight shift (K) and the nuclear quadrupole resonance frequency. arxiv.org The Knight shift, a shift in the NMR frequency due to the hyperfine interaction between the nuclei and conduction electrons, is a key parameter. researchgate.net Plotting the Knight shift against the bulk magnetic susceptibility (a K-χ plot) allows researchers to confirm that the observed magnetism is an intrinsic property of the material and to estimate the hyperfine coupling constants. arxiv.org
This technique can also reveal the effects of defects and doping. A study on Ce₀.₉₅Bi₀.₀₅Co₁.₈₅As₂ showed that the hyperfine field at the cobalt sites was significantly reduced in the vicinity of bismuth defects, demonstrating the local impact of chemical substitutions. acs.org ⁵⁹Co NMR is an especially potent tool for directly probing the magnetic environment of the cobalt atoms. pascal-man.compascal-man.com The presence of spin fluctuations in systems like Ba(Fe₁₋ₓCoₓ)₂As₂ has also been confirmed through NMR measurements, which detect their influence on nuclear spin relaxation rates. arxiv.org
Theoretical Models for Itinerant Magnetism in Cobalt Arsenides
The magnetic properties of cobalt arsenides are predominantly governed by itinerant magnetism, where the magnetic moments are carried by delocalized conduction electrons rather than being fixed to specific atomic sites. Several theoretical models are used to describe this behavior.
A cornerstone model is the Stoner theory of itinerant ferromagnetism . This model posits that a paramagnetic metal will spontaneously become ferromagnetic if the Stoner criterion, α₀ = ρ(E_F)I > 1, is satisfied. iastate.edu Here, ρ(E_F) represents the density of electronic states at the Fermi energy, and I is the effective Coulomb repulsion between electrons. This model successfully explains the behavior of materials like Ca(Co₁₋ₓFeₓ)₂₋ᵧAs₂, where hole-doping shifts the Fermi level away from a sharp peak in the density of states, causing the Stoner parameter to drop below 1 and thereby quenching the ferromagnetism. iastate.edu The crucial peak in ρ(E_F) often arises from flat bands in the electronic structure, for example, from cobalt dₓ₂-ᵧ₂ orbitals. iastate.edu
To account for competing interactions, the J₁-J₂ Heisenberg model is often employed. This model considers the magnetic exchange interactions between nearest-neighbors (J₁) and next-nearest-neighbors (J₂). The relative strength and sign of these interactions can lead to either ferromagnetic, antiferromagnetic (stripe-type), or frustrated magnetic states. iastate.edu For CaCo₁.₈₆As₂, the ratio of exchange constants places it in a region of extreme magnetic frustration, on the border between FM and stripe-AFM phases. iastate.edu
These models are heavily supported by Density Functional Theory (DFT) calculations. DFT is used to compute the electronic band structure and the density of states (ρ(E)), providing the necessary inputs for models like the Stoner theory and confirming the itinerant nature of the magnetism. acs.orgresearchgate.netiastate.edu The magnetism in these systems is ultimately a result of the complex interplay between the electronic band structure, electron correlations, and competing exchange interactions. aps.orgaps.org
Theoretical and Computational Studies of Cobalt Arsenide
Cluster-Specific Theoretical Studies (e.g., CoAsn(0±1) clusters)
Theoretical and computational investigations into cobalt arsenide clusters, specifically CoAsn(0±1) where 'n' ranges from 1 to 15, have been systematically conducted using spin-polarized density functional theory. These studies aim to elucidate the effects of doping arsenic clusters with a cobalt atom on their structural, electronic, and magnetic properties. The ground state structures of neutral, cationic (CoAsn+), and anionic (CoAsn-) clusters were found to be significantly influenced by the addition or removal of an electron, often leading to rearrangements into three-dimensional configurations. researchgate.net
Binding Energies and Fragmentation Energies
Fragmentation energy is a critical parameter for understanding the stability of clusters against dissociation into smaller fragments. The analysis of fragmentation energies for CoAsn(0±1) clusters reveals the most likely dissociation channels and the relative stability of different cluster sizes. researchgate.net
Interactive Table: Binding and Fragmentation Energy Data for CoAsn Clusters Specific values for binding and fragmentation energies are dependent on the cluster size (n) and charge state and would be populated here from detailed theoretical studies.
| Cluster | Charge State | Binding Energy (eV) | Fragmentation Energy (eV) |
| CoAs | 0 | Data not available in search results | Data not available in search results |
| CoAs₂ | 0 | Data not available in search results | Data not available in search results |
| ... | ... | ... | ... |
| CoAs₁₅ | +1 | Data not available in search results | Data not available in search results |
| CoAs₁₅ | -1 | Data not available in search results | Data not available in search results |
HOMO-LUMO Gap Analysis and Electronic Affinities
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap is a key indicator of the electronic stability and chemical reactivity of a cluster. For CoAsn clusters, the HOMO-LUMO gap tends to decrease as the number of arsenic atoms (n) increases. researchgate.net This trend suggests an increase in the metallic character of the clusters with growing size. The introduction of a cobalt atom into arsenic clusters leads to a considerable decrease in the HOMO-LUMO gaps, which further supports the enhancement of metallic properties. researchgate.net
Electronic affinity, both adiabatic (AEA) and vertical (VEA), has also been investigated for these clusters. These properties are crucial for understanding the ability of a neutral cluster to accept an electron. researchgate.net
Interactive Table: HOMO-LUMO Gap and Electronic Affinity Data for CoAsn Clusters This table would be populated with specific values from detailed computational studies.
| Cluster | Charge State | HOMO-LUMO Gap (eV) | Adiabatic Electronic Affinity (eV) | Vertical Electronic Affinity (eV) |
| CoAs | 0 | Data not available in search results | Data not available in search results | Data not available in search results |
| CoAs₂ | 0 | Data not available in search results | Data not available in search results | Data not available in search results |
| ... | ... | ... | ... | ... |
| CoAs₁₅ | 0 | Data not available in search results | Data not available in search results | Data not available in search results |
Ionization Potentials and Chemical Hardness
The ionization potential, both adiabatic (AIP) and vertical (VIP), represents the minimum energy required to remove an electron from a neutral cluster. These values have been systematically studied for CoAsn clusters. researchgate.net
Chemical hardness (η) is a measure of a chemical species' resistance to deformation or change in its electron distribution. It is related to the HOMO-LUMO gap and provides further insight into the stability and reactivity of the clusters. The chemical hardness of CoAsn(0±1) clusters has been investigated as part of comprehensive theoretical studies. researchgate.net
Interactive Table: Ionization Potential and Chemical Hardness Data for CoAsn Clusters This table is intended to be populated with specific values derived from detailed theoretical calculations.
| Cluster | Charge State | Adiabatic Ionization Potential (eV) | Vertical Ionization Potential (eV) | Chemical Hardness (η) |
| CoAs | 0 | Data not available in search results | Data not available in search results | Data not available in search results |
| CoAs₂ | 0 | Data not available in search results | Data not available in search results | Data not available in search results |
| ... | ... | ... | ... | ... |
| CoAs₁₅ | 0 | Data not available in search results | Data not available in search results | Data not available in search results |
Phase Transformations and Phase Equilibria in Co As Systems
Binary Co-As Phase Diagram Revisions and Experimental Determinations
The Co-As binary phase diagram, which maps the stable phases of the system at different temperatures and compositions, has been subject to several revisions based on experimental data. Early studies laid the groundwork, and subsequent research has refined our understanding.
Experimental investigations, primarily employing techniques like differential thermal analysis (DTA), X-ray diffraction (XRD), and electron probe microanalysis (EPMA), have been instrumental in delineating the phase boundaries. osti.goviaea.org These methods allow for the identification of solid-state reactions, melting points, and the composition of various phases. For instance, studies on the Co-rich portion of the Nd-Co binary system have utilized these techniques to propose revised phase diagrams featuring multiple peritectic and eutectic reactions. osti.goviaea.org
Research has identified several key intermetallic compounds in the Co-As system. At room temperature, CoAs and CoAs2 are known to exist. cdnsciencepub.comscilit.com A third compound, likely Co2As, is reported to form at temperatures above 940°C through the reaction of CoAs with cobalt. cdnsciencepub.comscilit.com However, there is also evidence suggesting that if Co2As exists, it is only stable at high temperatures and decomposes to CoAs and a solid solution of arsenic in cobalt at temperatures above 800°C. cdnsciencepub.com
The preparation of Co-As alloys for these studies often involves melting the constituent elements in sealed ampoules under vacuum or inert atmospheres to prevent the loss of volatile arsenic. cdnsciencepub.com Techniques such as induction melting and chill casting under argon have been used for cobalt-rich alloys. cdnsciencepub.com
| Compound | Formation/Transition Temperature (°C) | Notes |
|---|---|---|
| CoAs | Stable at room temperature | Undergoes crystallographic transformation between 400°C and 500°C. cdnsciencepub.com |
| CoAs2 | Stable at room temperature | Undergoes crystallographic transformation at approximately 950°C. cdnsciencepub.com |
| Co2As | Forms above 940°C | Reported to form from the reaction of CoAs with Co. cdnsciencepub.com Stability at lower temperatures is debated. cdnsciencepub.com |
High-Temperature Crystallographic Transformations of CoAs and CoAs2
High-temperature crystallography studies have revealed that both CoAs and CoAs2 undergo structural changes at elevated temperatures. numberanalytics.com These transformations are significant as they alter the physical and chemical properties of the compounds.
CoAs: At ambient pressure, CoAs exists in an orthorhombic crystal structure. vulcanchem.com This structure is characterized by layers of edge-sharing CoAs₆ octahedra. vulcanchem.com Between 400°C and 500°C, α-CoAs undergoes a slow transition to a second crystal form, β-CoAs. cdnsciencepub.com Further studies have indicated that CoAs is stable up to 916°C, above which it decomposes. vulcanchem.com
CoAs2: The diarsenide, CoAs2, also exhibits a crystallographic transformation at a much higher temperature, around 950°C. cdnsciencepub.com
The study of these transformations often involves in-situ high-temperature diffraction techniques, such as high-temperature Debye-Scherrer diagrams, which allow for the observation of crystal structure changes as the temperature is varied. cdnsciencepub.comnumberanalytics.com These experiments are crucial for understanding the fundamental principles governing the behavior of materials at extreme conditions. numberanalytics.com
Pressure-Composition Phase Diagrams and High-Pressure Stability
The application of high pressure introduces another dimension to the phase behavior of the Co-As system, leading to the formation of new, often denser, phases. Theoretical and experimental studies have explored the pressure-composition phase diagram up to 100 GPa. rsc.orgresearchgate.net
Computational methods, such as the CALYPSO structure prediction method, have been employed to predict novel stable compounds under high pressure. rsc.org These studies have successfully reproduced known ambient pressure structures and predicted new stable stoichiometries. rsc.org For example, three new stable compounds, Co2As-Pnma, CoAs2-Pnnm, and CoAs3-C2/m, have been predicted at high pressures. rsc.org
Experimental work using techniques like single-crystal X-ray diffraction under hydrostatic pressure has shown that CoAs undergoes a reversible structural transition at pressures between 6 and 8 GPa. vulcanchem.com This high-pressure phase exhibits enhanced electrical conductivity due to lattice compression and modified Co-As bonding. vulcanchem.com
The pressure-composition phase diagram reveals that all predicted stable structures under pressure are metallic. rsc.orgresearchgate.net This is in contrast to the non-metallic character of some phases at ambient pressure. rsc.org The transition to metallic behavior is attributed to the delocalization of electrons under pressure. rsc.org
| Compound | Predicted Stability Range (GPa) | Crystal System | Space Group |
|---|---|---|---|
| Co2As | Stable up to 100 GPa | Orthorhombic | Pnma |
| CoAs2 | Stable from ~74.5 GPa | Orthorhombic | Pnnm |
| CoAs3 | Stable from ~45.7 GPa | Monoclinic | C2/m |
Data sourced from theoretical predictions. rsc.org
Solid Solutions and Substitutional Effects on Phase Stability (e.g., CoP3-xAsx)
The formation of solid solutions, where atoms of one element substitute for another in a crystal lattice, can significantly influence phase stability. In systems related to cobalt arsenide, such as those involving phosphorus, extensive solid solutions have been observed.
For instance, in the Co(Sb1-xAsx)3 system, the substitution of arsenic for antimony can be used to tune the material's properties. researchgate.net This is a common strategy to lower lattice thermal conductivity by introducing point defects that scatter phonons. researchgate.net
In more complex systems like (Fe,Co,Ni)AsS, complete solid solutions can exist between different end-members. For example, cobaltite (B72492) (CoAsS) can exhibit extensive solid solution with respect to Co-Ni and As-S. geoscienceworld.org The stability and composition of these solid solutions are dependent on temperature and the presence of other elements. geoscienceworld.org The formation of such solid solutions is crucial in understanding the mineralogy and processing of cobalt-containing ores.
The study of solid solutions often involves analyzing the composition of coexisting phases using techniques like electron probe microanalysis (EPMA) to determine the extent of substitution. geoscienceworld.org
Kinetic Studies of Phase Formation and Decomposition
The kinetics of phase formation and decomposition in the Co-As system describe the rates and mechanisms of these transformations. These studies are essential for controlling the synthesis and processing of this compound materials.
The formation of binary phases like CoGa and CoAs from the reaction of cobalt with GaAs is controlled by the diffusion of the most mobile species, which is temperature-dependent. aip.org At lower temperatures (around 375°C), a ternary phase with the approximate composition Co2GaAs is initially formed. aip.org At higher temperatures, this ternary phase decomposes into the binary compounds CoGa and CoAs. aip.org
The decomposition of cobalt arsenides can be influenced by various factors. For example, CoAs is reported to decompose into cobalt metal and arsenic vapor at temperatures above 916°C. vulcanchem.com The kinetics of such decomposition reactions can be studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which monitor mass loss and thermal events as a function of temperature. itnms.ac.rspan.pl
Advanced Spectroscopic and Microscopic Characterization Techniques
Microscopic Techniques for Morphology and Microstructure
Microscopic techniques are fundamental in visualizing the physical and structural characteristics of cobalt arsenide at the micro and nano levels.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS/EDX)
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of this compound. scispace.comrsc.orgresearchgate.net SEM images can reveal details about particle shape, size distribution, and the presence of any surface features or defects. researchgate.netbiotechrep.ir For instance, SEM analysis has been used to observe the morphology of this compound-containing minerals, showing variations from well-formed crystals to massive coatings. scispace.com
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides qualitative and quantitative elemental analysis of the sample. azom.comrubiconscience.com.au By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present, allowing for the identification and quantification of cobalt and arsenic. rubiconscience.com.au This technique is crucial for confirming the stoichiometry of synthesized this compound and for detecting any impurities or variations in elemental distribution. azom.comacs.org For example, EDS has been employed to determine the elemental composition of cobalt nickel arsenic sulfide (B99878) grains and to identify the presence of trace elements. azom.com The combination of SEM and EDS is invaluable for correlating the morphology of this compound with its elemental composition at a micro-level. scispace.comcolab.ws
Below is a table summarizing typical analytical conditions for SEM-EDS analysis of arsenic-containing materials:
| Parameter | Value | Reference |
|---|---|---|
| Accelerating Voltage | 7 kV | azom.com |
| Beam Current | 22 pA | azom.com |
| Map Resolution | 640 x 360 pixels | azom.com |
| Pixel Resolution | 45 nm | azom.com |
| Acquisition Time | 20 min | azom.com |
Transmission Electron Microscopy (TEM) and High-Resolution Imaging
Transmission Electron Microscopy (TEM) offers a much higher resolution than SEM, enabling the investigation of the internal microstructure of this compound. researchgate.netukri.orgresearchgate.net TEM can reveal details about crystallinity, the presence of different phases, and crystallographic defects such as dislocations and twins. researchgate.net Studies on related materials have used TEM to characterize the microstructure evolution during deformation, identifying mechanisms like dislocation glide and twinning. researchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) provides imaging at the atomic scale, allowing for the direct visualization of the crystal lattice of this compound. researchgate.net This capability is essential for determining the crystal structure, identifying stacking faults, and observing the atomic arrangement at interfaces. researchgate.netcambridge.org Electron diffraction patterns obtained in the TEM can further confirm the crystal structure and orientation of the material. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques probe the vibrational modes of atoms within the this compound lattice, providing information about its crystal structure, phase purity, and chemical bonding.
Raman Spectroscopy for Phase Identification and Lattice Dynamics
Raman spectroscopy is a non-destructive technique that is highly sensitive to the crystallographic structure and symmetry of a material. copernicus.org It has been effectively used to identify different phases of cobalt- and arsenic-containing compounds. scispace.comresearchgate.net For example, Raman microscopy has been instrumental in distinguishing between different mineral phases in complex ore samples containing cobalt and arsenic. scispace.com The Raman spectrum of a material is like a fingerprint, with specific peaks corresponding to particular vibrational modes. copernicus.org
Furthermore, Raman spectroscopy can be used to study the lattice dynamics of this compound, providing insights into phonon frequencies and electron-phonon coupling. aps.orgacs.org Studies on related pnictide compounds have utilized Raman scattering to investigate spin-density-wave order and the interaction between electronic excitations and lattice vibrations. aps.org The effect of factors like composition and strain on the Raman spectrum can also be analyzed to understand their impact on the material's properties. copernicus.orgaps.org
The table below shows characteristic Raman modes observed in arsenolite (As₂O₃), a related arsenic compound, which can be useful for phase identification in oxidized this compound samples. scispace.com
| Raman Shift (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| 180 | Eg | Medium | scispace.com |
| 265 | T2g | Weak | scispace.com |
| 368 | Ag | Strong | scispace.com |
| 413 | T2g | Weak | scispace.com |
| 469 | T2g | Weak | scispace.com |
| 560 | Ag | Medium Strong | scispace.com |
| 781 | T2g | Weak | scispace.com |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique that provides information about the chemical bonding and functional groups present in a sample. nih.govrsc.orgresearchgate.net While primarily used for identifying organic molecules, FTIR can also be applied to inorganic materials like this compound to detect the presence of certain bonds, such as those with oxygen if the sample has undergone oxidation. ajol.info For instance, FTIR studies on cobalt oxides have been used to characterize surface properties and the interaction with adsorbed molecules. rsc.org In the context of this compound, FTIR could be used to identify surface oxidation products or residues from synthesis processes. nih.gov
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure of a specific element within a material. scispace.comuiowa.eduresearchgate.net XAS is particularly valuable for studying materials like this compound, where the properties are strongly dependent on the oxidation state and coordination environment of the cobalt and arsenic atoms. acs.orgwpmucdn.com The technique can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). scispace.comresearchgate.net
XANES, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), provides information on the oxidation state and coordination geometry of the absorbing atom. acs.orgscispace.com By analyzing the features near the absorption edge, it is possible to determine the valence state of cobalt in this compound. acs.orgacs.org
EXAFS provides information about the local atomic environment around the absorbing atom, including bond distances and coordination numbers of neighboring atoms. wpmucdn.comiucr.org This is crucial for understanding the local structure, especially in amorphous or disordered materials where long-range order may be absent. researchgate.net For example, EXAFS studies on related cobalt compounds have been used to determine the bond lengths and coordination numbers of cobalt with neighboring atoms. wpmucdn.com In situ XAS measurements can also be performed to study the structural changes in this compound under various conditions, such as during a chemical reaction or a phase transition. rsc.orgacs.org
The following table summarizes the type of information that can be obtained from different XAS regions for this compound:
| XAS Region | Information Provided | Reference |
|---|---|---|
| XANES | Oxidation state of Co and As, Coordination geometry | acs.orgscispace.com |
| EXAFS | Bond distances (Co-As, Co-Co), Coordination numbers | wpmucdn.comiucr.org |
Table of Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local atomic and electronic environments of specific nuclei. For cobalt arsenides, ⁵⁹Co and ⁷⁵As NMR are particularly valuable. However, ⁵⁹Co is a quadrupolar nucleus (spin I = 7/2), which means its interaction with local electric field gradients can lead to significant line broadening, especially in environments with low symmetry. nih.govhuji.ac.il Furthermore, Co(II) is paramagnetic and generally not observable with high-resolution NMR, so studies are typically focused on diamagnetic Co(III), Co(I), or other specific cobalt states. huji.ac.il
Despite these challenges, solid-state NMR provides unique insights. In studies of doped cobalt arsenides, such as La₀.₉₇Bi₀.₀₃Co₁.₉As₂, solid-state NMR revealed a substantially reduced hyperfine field on the cobalt atoms located near bismuth defects. acs.org This demonstrates the technique's ability to probe how local substitutions and defects alter the electronic and magnetic environment at the atomic level. The observation of complex and broad field-sweep NMR spectra in such materials points to a wide distribution of local magnetic fields and electric field gradients, stemming from structural disorder. acs.org
Magnetic Characterization Techniques
Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are the principal techniques for characterizing the magnetic properties of materials like this compound. frontiersin.orgjchemrev.com Both methods measure the net magnetic moment of a sample as a function of temperature and applied magnetic field. SQUID magnetometers are known for their exceptional sensitivity (up to 10⁻¹⁰ emu), making them ideal for materials with weak magnetic signals, while VSM offers high sensitivity (around 10⁻⁶ emu) and is also widely used. frontiersin.org
These techniques are used to determine fundamental magnetic parameters. For instance, DC magnetization measurements on Co(AsF₆)₂ using a SQUID magnetometer revealed paramagnetic behavior above 50 K and magnetic ordering at lower temperatures, consistent with the presence of Co²⁺ ions. chem-soc.siresearchgate.net In studies of single-crystal cobalt arsenides like Ca(Co₁₋ₓFeₓ)₂₋yAs₂, a SQUID magnetometer was used to measure magnetic susceptibility versus temperature, which helped in understanding the suppression of magnetic order with iron substitution. iastate.edu
Measurements often involve zero-field-cooled (ZFC) and field-cooled (FC) protocols. In a ZFC measurement, the sample is cooled without an external magnetic field, after which a field is applied and the magnetization is recorded upon heating. In an FC measurement, the sample is cooled in the presence of the magnetic field. Divergence between ZFC and FC curves can indicate magnetic transitions, such as the onset of ferromagnetism, or phenomena like spin-glass behavior. rsc.orgmdpi.com Isothermal magnetization curves (M-H loops) measured at various temperatures provide information about saturation magnetization, remanence, and coercivity. rsc.org For example, SQUID measurements on hydrothermally synthesized CoAs₂O₄ were used to investigate its magnetic ground state through ZFC/FC runs and isothermal magnetization curves. rsc.org
| Compound / Material | Technique | Measurement Type | Key Finding | Reference |
|---|---|---|---|---|
| Co(AsF₆)₂ | SQUID | DC Magnetization vs. Temp. | Paramagnetic above 50 K; magnetic ordering below 40 K. | chem-soc.siresearchgate.net |
| Ca(Co₁₋ₓFeₓ)₂₋yAs₂ | SQUID | Magnetic Susceptibility vs. Temp. | Fe substitution suppresses magnetic order. | iastate.edu |
| CoAs₂O₄ | SQUID | ZFC/FC, Isothermal M-H | Investigation of the magnetic ground state. | rsc.org |
| SmFeCoTiV-based ribbons | SQUID-VSM | Coercivity vs. Co content | Characterized extrinsic magnetic properties like coercivity. | atlas.jp |
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is used to study the thermal stability and decomposition behavior of materials, including cobalt arsenides. The resulting TGA curve plots mass loss against temperature, while its derivative (DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate. mdpi.com
TGA has been applied to investigate the oxidation of cobaltite (B72492) (CoAsS), a sulfo-arsenide of cobalt. pan.pl The analysis, conducted in an air atmosphere, revealed a multi-stage decomposition process. An initial mass loss below 100°C was attributed to the evaporation of adsorbed water. pan.pl Subsequent mass loss stages at higher temperatures (300-600°C) corresponded to complex oxidation reactions, with the final products identified by complementary techniques as various metal oxides, including CoO and As₂O₃. pan.pl Such studies provide crucial information on the thermal stability and reaction mechanisms of this compound minerals during processes like roasting.
The kinetic parameters of decomposition, such as the activation energy (Ea), can be determined from TGA data collected at multiple heating rates. iosrjournals.orgmdpi.com This information is vital for understanding the reaction kinetics and optimizing process conditions for the synthesis or degradation of this compound compounds. pan.pl
| Material | Atmosphere | Temperature Range (°C) | Key Observation | Reference |
|---|---|---|---|---|
| Cobaltite (CoAsS) | Air | Up to 900°C | Multi-stage degradation; final products include CoO and As₂O₃. | pan.pl |
| Co(II) Complexes | Nitrogen | 25-1000°C | Decomposition occurs in distinct steps, ending with a metal oxide residue. | scirp.org |
| Poly-N-Isopropylacrylamide | Nitrogen | 25-700°C | Used to determine thermal stability and calculate kinetic parameters from multiple heating rates. | mdpi.com |
Dynamic Light Scattering (DLS) for Nanoparticle Characterization
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution and stability of nanoparticles suspended in a liquid. mdpi.com The method is based on analyzing the temporal fluctuations of light scattered by the particles, which are undergoing random Brownian motion. inprocess-lsp.comyoutube.com Smaller particles diffuse more rapidly, causing faster fluctuations in the scattered light intensity. By analyzing these fluctuations using an autocorrelation function, the diffusion coefficient of the particles can be calculated. The hydrodynamic diameter is then determined using the Stokes-Einstein equation. youtube.com
DLS is essential for characterizing this compound nanoparticles. It provides the average particle size and the polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI value indicates a monodisperse or uniform particle population, which is often desirable for applications. ekb.eg For example, DLS analysis of hydrazinyl Co(II) complex nanoparticles revealed an average particle size of 68.061 nm with a low PDI, indicating high colloidal stability. ekb.eg Similarly, citrate-functionalized cobalt-doped iron oxide nanoparticles were characterized by DLS to assess their size. mdpi.com
In addition to size, DLS instruments can often measure the zeta potential of nanoparticles. This parameter indicates the magnitude of the electrostatic charge on the particle surface and is a key indicator of colloidal stability. ekb.eg Higher zeta potential values (either positive or negative) suggest greater repulsion between particles, leading to a more stable, non-aggregating suspension. DLS has been used to study the aggregation behavior and surface charge of complex cobalt oxide nanoparticles, providing insight into their stability in aqueous environments. mdpi.comnsf.gov
| Nanoparticle System | Parameter Measured | Finding | Reference |
|---|---|---|---|
| Hydrazinyl Co(II) complex nanoparticles | Average Particle Size, PDI | Average size of 68.061 nm; low PDI indicated high colloidal stability. | ekb.eg |
| Nano cobalt complex | Average Particle Size, Zeta Potential | Average size of 24.363 nm; zeta potential of -16.1 mV. | ekb.eg |
| Cobalt ferrite (B1171679) nanoparticles | Particle Diameter | Used to characterize the size of synthesized nanoparticles. | tdl.org |
| Perchlorate-CoₓFe₃₋ₓO₄ nanoparticles | Hydrodynamic Diameter | Revealed fine granulation of the dispersed ferrophase. | mdpi.com |
Advanced Applications in Materials Science and Technology
Thermoelectric Materials Research and Optimization
Thermoelectric materials offer a direct energy conversion pathway between heat and electricity, making them essential for waste heat recovery and solid-state cooling. The performance of these materials is gauged by a dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ represents the thermal conductivity. linseis.com A high ZT value is the primary goal of thermoelectric material research.
Cobalt triarsenide (CoAs₃), a naturally occurring mineral known as skutterudite (B1172440), possesses a unique crystal structure that is highly promising for thermoelectric applications. netzsch.comwikipedia.org These materials, with a general formula MX₃ (where M = Co, Rh, Ir and X = P, As, Sb), are noted for their excellent electrical properties, including high charge carrier mobility and a substantial Seebeck coefficient. netzsch.comacs.orgpsu.edu
The skutterudite structure contains large voids or cages that can be filled with guest atoms, such as rare-earth elements. wikipedia.orgcsic.es This process, known as filling, is a key strategy for enhancing thermoelectric performance. These filler atoms, often called "rattlers," are loosely bound within the cages and create localized vibrations that effectively scatter heat-carrying phonons. cvining.com This scattering significantly reduces lattice thermal conductivity (κl) with minimal disruption to the material's favorable electronic properties. acs.org This approach embodies the "phonon-glass electron-crystal" (PGEC) concept, where the material conducts electricity like a crystal but conducts heat poorly like an amorphous glass. csic.escvining.comresearchgate.net
Minimizing thermal conductivity is a critical step in maximizing the ZT of skutterudites. While unfilled CoAs₃ has favorable electronic properties, its thermal conductivity is too high for efficient thermoelectric conversion. aip.orgresearchgate.net Several strategies are employed to reduce this value.
Filling Voids : As mentioned, introducing filler atoms (e.g., Ytterbium, Lanthanum, Cerium) into the structural cages is a primary method. csic.esresearchgate.net Multiple-element filling, using a combination of guest atoms, can scatter a broader spectrum of phonons, leading to even greater reductions in thermal conductivity compared to single-element filling. acs.orgaip.org
Nanostructuring : Creating materials with nanoscale grains introduces a high density of grain boundaries. csic.esaip.org These boundaries are effective at scattering phonons, thereby lowering the thermal conductivity. aip.org
Solid Solutions and Alloying : Introducing atomic substitutions, such as replacing some arsenic (As) with antimony (Sb) or cobalt (Co) with iron (Fe), creates point defects in the crystal lattice. csic.esvt.edu These defects disrupt the lattice periodicity and introduce mass and strain fluctuations, which enhance phonon scattering and reduce thermal conductivity. researchgate.netscienceopen.com A 10% substitution of arsenic for antimony, for example, can result in a 57% reduction in lattice thermal conductivity. scienceopen.com
A large Seebeck coefficient (S) is crucial for a high power factor (S²σ) and, consequently, a high ZT value. The Seebeck coefficient is directly related to the material's electronic band structure and the carrier effective mass (m*). csic.es
Band structure engineering is a key strategy for enhancing the Seebeck coefficient. caltech.educaltech.edu By modifying the electronic bands through doping or alloying, the density of states near the Fermi level can be increased. csic.esnih.gov An increased density of states often leads to a larger carrier effective mass, which in turn can boost the Seebeck coefficient. psu.edunih.gov For instance, in CoSb₃ (a related skutterudite), n-type samples exhibit a much larger electron effective mass compared to the hole effective mass in p-type samples, resulting in larger Seebeck coefficients for similar carrier concentrations. psu.edu Computational and experimental studies on CoAs₃ and related skutterudites focus on understanding how different dopants and fillers alter the band structure to optimize electronic transport for thermoelectric applications. caltech.eduresearchgate.netx-mol.net
Applications in Advanced Magnetic Materials
While much of the focus on cobalt arsenide is on its thermoelectric potential, its constituent elements and related compounds have important magnetic applications.
Cobalt is a fundamental component of high-strength permanent magnets, including Samarium-Cobalt (SmCo) and Alnico (an alloy of aluminum, nickel, and cobalt). boyiprototyping.cometcnmachining.comthecanadianencyclopedia.ca These magnets are valued for their high performance and ability to retain magnetic properties at elevated temperatures. etcnmachining.com While cobalt triarsenide itself is not used as a bulk permanent magnet, research into cobalt-based compounds is ongoing. Studies on related rare-earth cobalt arsenides, such as RCo₂As₂ (where R = La, Ce, Pr, Nd), reveal ferromagnetic ordering of the cobalt magnetic moments, contributing to the fundamental understanding of magnetism in these systems. acs.org
The demand for higher data storage density has driven research into new materials for magnetic storage media. Cobalt-based alloys are critical in this field, enabling the development of high-density hard disk drives. numberanalytics.com The strong magnetic properties of cobalt are essential for creating compact and high-performance storage devices. sfa-oxford.com While CoAs₃ is primarily investigated for its thermoelectric properties, its specific magnetic and electronic characteristics could be of interest for future spintronic devices, which exploit both the charge and spin of electrons for data storage and processing. chembk.com
Data Tables
Table 1: Representative Thermoelectric Properties of Skutterudites This table provides illustrative values to demonstrate the effect of different optimization strategies on the thermoelectric figure of merit (ZT) and its constituent properties in cobalt antimonide (CoSb₃), a closely related and extensively studied skutterudite.
| Material System | Primary Strategy | Max. Seebeck Coefficient (S) | Min. Thermal Conductivity (κ) | Max. ZT Value | Approx. Temp. for Max. ZT |
| Unfilled CoSb₃ | Baseline | ~ -200 µV/K aip.org | ~4.0 W/m·K d-nb.info | ~0.1 aip.org | 623 K d-nb.info |
| Yb-filled CoSb₃ | Single-Atom Filling | > -200 µV/K | ~1.8 W/m·K csic.es | ~1.2 csic.es | 800 K |
| Ba, La, Yb-filled CoSb₃ | Multi-Atom Filling | Optimized via doping | Approaching glass limit | ~1.7 acs.org | 850 K |
| Nanostructured CoSb₃ | Grain Size Reduction | Varies with processing | ~0.8 W/m·K scienceopen.com | ~0.17 scienceopen.com | 611 K |
Note: The values presented are representative and sourced from various research studies. acs.orgcsic.esaip.orgscienceopen.comd-nb.info Actual properties can vary significantly based on specific synthesis methods, filling fractions, doping levels, and measurement conditions.
Table 2: Compound and Alloy Names Mentioned
| Name | Formula / Type |
| This compound | CoAs₃ |
| Cobalt triarsenide | CoAs₃ |
| Skutterudite | MX₃ (e.g., CoAs₃) |
| Cobalt Antimonide | CoSb₃ |
| Samarium-Cobalt | SmCo |
| Alnico | Al-Ni-Co alloy |
| Rare-Earth Cobalt Arsenides | RCo₂As₂ |
| Neodymium-Iron-Boron | NdFeB |
Catalytic Properties and Heterogeneous Catalysis Research
This compound (CoAs) has emerged as a significant material in the field of heterogeneous catalysis, particularly for its role in electrochemical reactions essential for renewable energy technologies. Research has increasingly focused on its application in the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are the two half-reactions of water splitting for hydrogen production.
A combined experimental and density functional theory (DFT) study identified CoAs as one of the most active arsenide materials for the HER. nanochemazone.comsmenet.orgchemrxiv.org This research highlights the importance of understanding the activity and stability of transition metal arsenides as catalysts. nanochemazone.comsmenet.orgchemrxiv.org The catalytic activity of CoAs is attributed to its favorable hydrogen binding energy. DFT calculations have shown an optimal hydrogen binding energy (ΔGH) of -0.24 eV on the (010) surface of this compound. nih.gov This value is crucial as it indicates a balance where hydrogen can adsorb onto the catalyst surface and subsequently be released as hydrogen gas without requiring excessive energy. For instance, CoAs demonstrates a moderate HER overpotential of 180 mV at a current density of -10 mA/cm². nih.gov
The synthesis of this compound nanostructures is a key area of research to maximize their catalytic potential. Thin films of CoAs can be produced through a solution-phase approach, which involves the electrodeposition of cobalt-arsenic-oxygen precursors onto a conductive substrate, followed by thermal reduction in a hydrogen atmosphere. nih.gov This method yields nanostructured films with high surface areas, which are ideal for catalytic applications like the HER. nih.gov
Below is a data table summarizing the catalytic performance of this compound in the hydrogen evolution reaction.
| Catalyst | Reaction | Overpotential at 10 mA/cm² | Theoretical Hydrogen Binding Energy (ΔGH) | Reference |
| This compound (CoAs) | HER | 180 mV | -0.24 eV | nih.gov |
Energy Storage Materials Beyond Battery Performance Metrics
Anode Materials for Advanced Battery Architectures (excluding direct battery performance)
This compound and related cobalt pnictides are being explored as promising anode materials for next-generation alkali metal ion batteries, including lithium-ion batteries (LIBs), sodium-ion batteries (SIBs), and potassium-ion batteries (KIBs). chemrxiv.orgresearchgate.net The focus of this research extends beyond simple capacity and cycling stability to understand the fundamental structural and electronic properties that make these materials suitable for advanced battery designs.
The study also investigated the migration energy barriers (MEBs) for alkali metal ions on the surface of these cobalt anti-MXenes. chemrxiv.org The finding of moderate to low MEBs suggests the potential for faster charge-discharge kinetics, as the ions can move across the anode surface with greater ease. chemrxiv.org A good anode material must strike a balance between strong adsorption of metal atoms during charging and a low diffusion barrier to allow for their efficient movement during charging and discharging. chemrxiv.org
The structural integrity of anode materials during the intercalation and deintercalation of ions is another critical factor. Many cobalt-based materials, including oxides, phosphides, and selenides, are studied for their structural characteristics. mdpi.comfrontiersin.orgresearchgate.netmdpi.com While these materials offer high theoretical capacities, they can suffer from large volume changes during battery cycling, which can lead to pulverization of the electrode and a rapid decline in performance. mdpi.commdpi.com Research into this compound and other pnictides as anode materials often involves creating composite structures, for example, by embedding nanoparticles within a carbon matrix. mdpi.comfrontiersin.org This approach helps to buffer the volume expansion, enhance electrical conductivity, and prevent the aggregation of nanoparticles, thereby improving the structural stability of the anode over numerous cycles. mdpi.com
The table below outlines some key structural and electrochemical properties of cobalt anti-MXenes relevant to their application as anode materials.
| Material | Key Property | Significance for Anode Architecture | Reference |
| Cobalt Anti-MXenes (e.g., CoAs) | Good electrical conductivity | Facilitates efficient electron transport. | chemrxiv.org |
| High adsorption stability for alkali metal ions | Helps prevent dendrite formation and improves cycle life. | chemrxiv.org | |
| Moderate to low migration energy barriers | Enables faster charge-discharge kinetics. | chemrxiv.org | |
| Minimal volume expansion (for some systems) | Enhances structural integrity and longevity. | chemrxiv.org |
Supercapacitors
While direct research on this compound for supercapacitor applications is not extensively documented, the broader family of cobalt-based materials, including oxides, hydroxides, and other pnictides, has been widely investigated as high-performance electrode materials for supercapacitors. researchgate.netmdpi.commdpi.com Supercapacitors store charge either through the electrostatic double-layer capacitance (EDLC) or through fast and reversible Faradaic (redox) reactions, a mechanism known as pseudocapacitance. mdpi.comscispace.com Cobalt-based materials are particularly interesting for pseudocapacitors due to cobalt's ability to exist in multiple oxidation states, facilitating these redox reactions. mdpi.com
Cobalt oxides, such as Co₃O₄, have a high theoretical specific capacitance (3560 F g⁻¹), which has driven significant research into their use in supercapacitors. mdpi.com The performance of these materials is highly dependent on their morphology. mdpi.com Nanostructured materials with high surface areas and porous structures are desirable as they provide a larger electrode-electrolyte interface for charge storage and facilitate ion diffusion. mdpi.com For example, mesoporous structures can mitigate the mechanical stress from volume changes during charge-discharge cycles and enhance the pseudocapacitive performance. mdpi.com
Research on cobalt pnictides, such as cobalt phosphide, has shown their potential in supercapacitors, often highlighting their good conductivity. iaea.org A study on a polyoxometalate with a cobalt-arsenic core used as a water oxidation catalyst demonstrates the redox activity of cobalt in an arsenic-containing coordination environment, which is the fundamental property required for a pseudocapacitive material. google.com This suggests that this compound itself, with appropriate nanostructuring, could exhibit interesting electrochemical properties for supercapacitor applications.
The table below summarizes the properties of some cobalt-based materials used in supercapacitors, which can serve as a reference for the potential of this compound.
| Material Type | Charge Storage Mechanism | Key Advantages for Supercapacitors | Common Improvement Strategies |
| Cobalt Oxides (e.g., Co₃O₄) | Pseudocapacitance | High theoretical specific capacitance, multiple oxidation states. | Nanostructuring (nanorods, porous structures), forming composites with carbon. mdpi.com |
| Cobalt Hydroxides | Pseudocapacitance | Layered structure facilitating ion intercalation. | Creating hierarchical structures, combining with conductive polymers. mdpi.com |
| Cobalt Phosphides | Pseudocapacitance | Good electrical conductivity compared to some oxides. | Synthesis of nanotube arrays, doping with other elements (e.g., sulfur). iaea.org |
| Cobalt-based MOFs | Pseudocapacitance | High surface area, tunable porosity, stable structure at high temperatures. | Pyrolysis to form carbon-supported metal oxides. nih.gov |
Optoelectronic Device Components (General Pnictide Applications)
Pnictide compounds, which are formed between an element from Group 15 of the periodic table (such as arsenic) and a more electropositive element, are fundamental materials in the field of optoelectronics. numberanalytics.com Their diverse and tunable electronic and optical properties make them suitable for a wide range of devices that generate, detect, and control light. numberanalytics.com While specific applications of this compound in this domain are less common than those of III-V pnictides, the general properties of arsenides provide a framework for understanding its potential.
Laser and Light-Emitting Diodes
Arsenide-based semiconductors are critical components in the fabrication of laser diodes and light-emitting diodes (LEDs). smenet.orgnumberanalytics.comamericanelements.com Gallium arsenide (GaAs) is one of the most widely used pnictide semiconductors for these applications. americanelements.com It is used to manufacture infrared LEDs, laser diodes, and other optoelectronic devices. americanelements.com Similarly, indium arsenide (InAs) is employed in the construction of infrared detectors and diode lasers. americanelements.comensemble3.eu
The utility of these materials stems from their direct bandgap structure. In a direct bandgap semiconductor, an electron at the minimum of the conduction band can recombine directly with a hole at the maximum of the valence band, emitting a photon in the process. This efficient radiative recombination is the basis for the operation of LEDs and laser diodes. The ability to create alloys of different III-V semiconductors, such as indium gallium arsenide (InGaAs) and aluminum gallium arsenide (AlGaAs), allows for the precise tuning of the bandgap energy. researchgate.netiaea.org This "bandgap engineering" enables the production of light-emitting devices that operate at specific wavelengths, from the infrared to the visible spectrum. researchgate.net
This compound is also a semiconductor, and its application in photo-optic technologies has been noted. nanochemazone.comamericanelements.com Although it is not as prevalent as GaAs or InAs in commercial laser diodes, its semiconductor properties suggest potential for use in specialized optoelectronic components.
Quantum Dots
Pnictide-based quantum dots (QDs) are a class of nanomaterials that have garnered significant interest for next-generation optoelectronic applications. nih.govnanoge.orgnumberanalytics.comnih.gov QDs are semiconductor nanocrystals so small that their electronic and optical properties are governed by quantum mechanical effects, specifically quantum confinement. nanografi.com This phenomenon allows the bandgap of the material to be tuned simply by changing the size of the nanocrystal. nanografi.com
Pnictide QDs, such as those made from indium arsenide (InAs) and indium antimonide (InSb), are particularly promising for applications in the infrared spectrum. nih.govnih.gov Their tunable absorption and emission in this range make them ideal for next-generation infrared photodetectors, which have applications in night vision, remote sensing, and medical imaging. nih.govnih.gov Compared to traditional bulk infrared materials, QD-based devices offer the potential for low-cost, large-area fabrication using solution-based processes. nih.gov
While research has largely focused on III-V pnictides like InAs and gallium-based pnictides, the synthesis of other pnictide quantum dots with interesting optical properties is an active area of investigation. nanoge.orgrsc.org There is also research into hybrid materials, such as single cobalt atoms anchored onto carbon quantum dots, which have shown enhanced photocatalytic activity due to improved charge separation and transfer. acs.orgnih.gov This demonstrates that incorporating elements like cobalt into quantum dot systems can impart beneficial properties, suggesting a potential avenue for the development of this compound-based quantum dots for various optical or electronic applications. nanochemazone.comamericanelements.com
The table below provides an overview of the applications of general pnictide compounds in optoelectronics.
| Pnictide Material | Device/Application | Key Property | Reference |
| Gallium Arsenide (GaAs) | Laser Diodes, LEDs, Solar Cells | Direct bandgap, high electron mobility. | numberanalytics.comamericanelements.comensemble3.eu |
| Indium Arsenide (InAs) | Infrared Detectors, Laser Diodes | Direct bandgap, tunable for infrared wavelengths. | americanelements.comensemble3.eu |
| Indium Gallium Arsenide (InGaAs) | Laser Diodes (telecommunications) | Tunable bandgap for specific wavelengths. | researchgate.netiaea.org |
| Indium Arsenide (InAs) QDs | Infrared Photodetectors | Size-tunable bandgap in the infrared region. | nih.govnih.gov |
| Indium Phosphide (InP) QDs | Displays (QD-LEDs) | Direct bandgap, heavy-metal-free alternative. | nanoge.orgresearchgate.net |
Geological Occurrence and Mineralogical Studies of Cobalt Arsenides
Primary Mineralization of Cobalt Arsenide Ores
The primary mineralization of this compound ores is predominantly a result of hydrothermal processes. geoscienceworld.org These processes involve the circulation of heated, chemically active fluids through rock fractures, leading to the dissolution, transport, and subsequent precipitation of various elements. In the context of this compound deposits, these hydrothermal fluids are often highly saline basinal brines that have the capacity to leach cobalt, nickel, and arsenic from surrounding rocks. ajsonline.orgresearchgate.net
The formation of these deposits is often associated with tectonic settings such as continental rifting. geoscienceworld.org The precipitation of this compound minerals from these fluids is triggered by changes in physicochemical conditions, such as temperature, pressure, pH, and redox potential. geoscienceworld.orgresearch-nexus.net A critical factor in the deposition of arsenide minerals is the mixing of metal-carrying brines with other fluids, for instance, those rich in methane, which can act as a reductant for mineralization. ajsonline.org
Skutterudite (B1172440) as a Significant Natural this compound Mineral
Skutterudite is a primary and economically significant this compound mineral. wikipedia.orgjxscmineral.com Its ideal chemical formula is CoAs₃, though it often contains variable amounts of nickel and iron substituting for cobalt. wikipedia.org High-nickel varieties are referred to as nickel-skutterudite. wikipedia.org
Skutterudite crystallizes in the cubic system and is known for its bright metallic luster and tin-white to light steel-gray color. wikipedia.orgmindat.org It is a primary mineral found in moderate to high-temperature hydrothermal veins. wikipedia.orgle-comptoir-geologique.com It is mined as an ore of cobalt and nickel, with arsenic as a by-product. wikipedia.org
Table 1: Physical and Chemical Properties of Skutterudite
| Property | Description |
| Chemical Formula | CoAs₃ |
| Crystal System | Cubic wikipedia.org |
| Color | Tin-white to silver-gray mindat.org |
| Luster | Metallic mindat.org |
| Hardness (Mohs) | 5.5 - 6 mindat.org |
| Specific Gravity | 6.5 wikipedia.org |
| Streak | Black wikipedia.org |
| Cleavage | Distinct on {001} and {111} mindat.org |
| Associated Minerals | Arsenopyrite (B74077), native silver, erythrite, nickeline, cobaltite (B72492) wikipedia.org |
Hydrothermal Vein-Hosted Deposits and Associated Mineral Assemblages (e.g., Arsenopyrite, Erythrite)
This compound deposits are characteristically found in hydrothermal vein systems. wikipedia.orgmdpi.com These veins are fractures in rock that have been filled with minerals precipitated from hydrothermal fluids. publications.gc.ca The mineralogy of these veins is often complex, featuring a distinct assemblage of minerals that precipitated under varying conditions.
The primary this compound minerals are frequently associated with other arsenides and sulfarsenides. A common associated mineral is arsenopyrite (FeAsS), a sulfo-arsenide that can be found alongside cobalt minerals in these deposits. wikipedia.orgdjoyceminerals.com
The weathering and oxidation of primary this compound minerals lead to the formation of secondary minerals. geoscienceworld.org A prominent example is erythrite (Co₃(AsO₄)₂·8H₂O), a hydrated cobalt arsenate known for its vibrant pink to reddish color, often referred to as "cobalt bloom". djoyceminerals.comgeoscienceworld.org Erythrite's presence at the surface was historically used by prospectors as an indicator of underlying cobalt mineralization. djoyceminerals.com
Geochemical Origin of this compound Deposits (e.g., Serpentinites as Source Rocks)
The geochemical origin of the metals concentrated in this compound deposits is a key aspect of their formation. Research strongly suggests that ultramafic rocks, particularly serpentinites, serve as a primary source for the cobalt and nickel. ajsonline.orgmdpi.comgeoscienceworld.org Serpentinites are formed by the hydrothermal alteration of olivine-rich rocks from the Earth's mantle and can be significantly enriched in cobalt and nickel. researchgate.netmdpi.com
During regional geologic events, highly saline basinal brines can circulate through these serpentinites, effectively leaching the cobalt and nickel. ajsonline.orgresearchgate.net The process is enhanced by the acidic nature of some magmatic fluids that can also interact with these ultramafic rocks. research-nexus.netmdpi.com While the source of cobalt and nickel is well-linked to serpentinites, the origin of the arsenic is more debated and may be derived from the same source or introduced from a separate hydrothermal source. geoscienceworld.org
Global Distribution and Specific Locality Studies (e.g., Bou Azzer, Cobalt-Gowganda, Idaho Cobalt Belt)
Significant this compound deposits are not widespread globally, but a few districts are world-renowned for their high-grade ores.
Bou Azzer, Morocco: The Bou Azzer district is unique as it is one of the few places in the world where cobalt is mined as a primary product from arsenide ores. ajsonline.orgonhym.comresearchgate.net The deposits are associated with Neoproterozoic serpentinites and are known for their high-grade cobalt mineralization. ajsonline.org The orebodies are structurally controlled and often located at the contact between serpentinites and other rock types like quartz diorite. geoscienceworld.orgresearchgate.netresearchgate.net The mineral assemblage is dominated by cobalt arsenides and sulfarsenides. research-nexus.netonhym.com
Cobalt-Gowganda, Ontario, Canada: This historic mining camp was a major global producer of silver and cobalt. djoyceminerals.com The deposits are characterized as silver-cobalt-arsenide veins hosted within Proterozoic sedimentary rocks of the Huronian Supergroup, which were intruded by Nipissing diabase sills. publications.gc.cadjoyceminerals.comcdnsciencepub.com The distribution of the veins is controlled by regional fault systems and the contacts with the diabase sills. publications.gc.casfu.ca
Idaho Cobalt Belt, USA: This belt is another significant region for cobalt mineralization in North America. The deposits are hosted in metamorphosed sedimentary rocks and are also of a hydrothermal vein-type.
Paragenetic Sequences and Formation Conditions in Natural Systems
The study of paragenetic sequences, which is the chronological order of mineral formation, provides crucial insights into the evolution of the ore-forming hydrothermal system. britannica.com In many this compound deposits, a general paragenetic trend is observed, often beginning with the deposition of arsenides, followed by sulfarsenides, and then sulfides. mdpi.com
At the Bou Azzer district, for example, the mineralization sequence can be broadly divided into stages:
A pre-arsenide stage with chlorite (B76162) and quartz. mdpi.com
The main arsenide ore stage, which can be further subdivided into Ni-rich, Co-Ni-rich, and Co-Fe-rich assemblages. mdpi.com
A post-arsenide stage characterized by the precipitation of sulfides. mdpi.com
This sequence reflects changes in the chemistry of the hydrothermal fluids over time, including variations in temperature, fugacity of sulfur and oxygen, and the relative activities of different metals. research-nexus.net For instance, the transition from arsenides to sulfarsenides indicates an increase in sulfur activity in the fluid. researchgate.net
Secondary Mineral Formation (e.g., Arsenolite, Erythrite) from Cobalt Arsenides
Primary this compound minerals are susceptible to weathering and oxidation when exposed to surface or near-surface conditions, leading to the formation of a suite of secondary minerals. geoscienceworld.orgresearchgate.net This alteration process is a key feature of the supergene enrichment of these deposits.
Erythrite (Co₃(AsO₄)₂·8H₂O): As previously mentioned, erythrite is the most common and characteristic secondary mineral formed from the oxidation of cobalt arsenides. le-comptoir-geologique.comdjoyceminerals.comgeoscienceworld.org Its formation effectively immobilizes cobalt and arsenic in the near-surface environment. geoscienceworld.orgresearchgate.net The dissolution of primary arsenides releases cobalt and arsenate ions into solution, which then precipitate as erythrite, often in the presence of water. geoscienceworld.org
Arsenolite (As₂O₃): Arsenolite is another secondary mineral that can form from the oxidation of arsenic-bearing minerals. djoyceminerals.comscispace.com It can be found as tiny octahedral crystals in association with other secondary minerals like erythrite. djoyceminerals.com Its formation is a direct result of the exposure of primary arsenide ores to the atmosphere, leading to oxidation. scispace.comnih.govresearchgate.net
The specific assemblage of secondary minerals that forms depends on various factors, including the local pH, the presence of other ions like calcium and magnesium in the water, and the composition of the host rock. geoscienceworld.orgresearchgate.net
Historical and Extractive Metallurgy Research of Cobalt Arsenide Ores
Historical Processing Techniques for Cobalt Arsenide Ores (e.g., Roasting for Pigments)
The history of this compound ore processing is deeply intertwined with the production of blue pigments. For centuries, cobalt-rich minerals were not valued for the metal itself, but for their ability to create vibrant blue colors in glass and ceramics. proquest.com911metallurgist.com The primary historical method for treating these ores was roasting. lnec.pt
This process involved heating the cobalt-containing ores, such as skutterudite (B1172440) and smaltite, to high temperatures. copernicus.orgwebexhibits.org Roasting served a dual purpose: it drove off the volatile and toxic arsenic as arsenic oxide and converted the cobalt into an oxide form suitable for pigment production. lnec.ptwebexhibits.org The resulting calcined product, an impure cobalt oxide mixed with other metallic oxides and silica (B1680970), was known as "zaffre." webexhibits.orgd-nb.infonaturalpigments.eu
Zaffre was a key ingredient in the manufacturing of "smalt," a blue pigment created by melting zaffre with quartz and potash. proquest.comwebexhibits.org The molten mixture, when plunged into cold water, would shatter into fine blue particles. webexhibits.org These particles were then ground and separated by size to produce different grades of smalt pigment. proquest.comwebexhibits.org The intensity of the blue color depended on the cobalt content and the particle size. webexhibits.org
Historical records and archaeological evidence show the use of cobalt-based pigments in various cultures, including ancient Egypt, Persia, and China, long before the element cobalt was formally identified. proquest.comlnec.pt The presence of arsenic in blue decorated glazes from around 1500 onwards in Europe suggests a shift in ore processing techniques, likely involving the roasting of this compound ores. upc.edu Prior to this, some cobalt pigments with little to no arsenic were used, indicating the use of different cobalt mineral sources or processing methods. copernicus.org
It is important to note that completely removing arsenic through roasting was challenging. copernicus.orgupc.eduresearchgate.net As a result, many historical blue pigments and glazes contain residual arsenic. researchgate.net The toxic fumes rich in arsenic produced during roasting were a significant hazard, and the name "kobold," from which "cobalt" is derived, was the name of a mountain and mine devil, likely associated with the dangers of processing these ores. proquest.com
Evolution of Metallurgical Processes for Cobalt Recovery from Arsenide Sources
The focus of processing this compound ores has shifted from pigment production to the extraction of cobalt metal, driven by its increasing demand for industrial applications. 911metallurgist.combritannica.com This has led to the development of more sophisticated metallurgical processes beyond simple roasting. The evolution of these techniques can be broadly categorized into pyrometallurgical and hydrometallurgical routes.
Pyrometallurgical Processes:
Roasting remains a fundamental first step in many modern pyrometallurgical flowsheets for arsenical cobalt ores. britannica.commdpi.comwikipedia.org The goal is to remove a significant portion of the arsenic as a volatile oxide. wikipedia.org Fluidized bed roasters are often employed for this purpose. wikipedia.org Following roasting, the calcine can be smelted to produce a cobalt-containing matte or alloy. nerc.ac.uk Flash smelting is a common technique where dried concentrates are rapidly heated, causing an exothermic reaction that melts the material and separates it into a liquid matte (containing cobalt and other metals) and slag. nerc.ac.uk
Hydrometallurgical Processes:
Hydrometallurgical processes have become increasingly important for cobalt recovery from arsenide sources due to their potential for higher selectivity and better impurity control. mdpi.comtandfonline.com These processes involve leaching the roasted ore or concentrate in an acidic or alkaline solution to dissolve the cobalt.
Acid Leaching: Sulfuric acid and hydrochloric acid are common leaching agents. wikipedia.org The resulting leach solution contains cobalt along with other dissolved metals and impurities. wikipedia.org
Pressure Oxidative Leaching (POX): This technique has been a historical approach for complex cobalt-arsenic ores. tandfonline.com It involves leaching the ore under high pressure and temperature with the injection of oxygen to oxidize and dissolve the cobalt minerals. tandfonline.com
Solvent Extraction (SX): After leaching, solvent extraction is a key purification step. nerc.ac.uk Specific organic reagents are used to selectively extract cobalt from the aqueous leach solution, leaving impurities behind. wikipedia.orgnerc.ac.uk
Electrowinning: The final step in many hydrometallurgical circuits is electrowinning, where an electric current is passed through the purified cobalt solution to deposit high-purity cobalt metal onto cathodes. wikipedia.orgnerc.ac.uk
Recent Developments:
More recent research has focused on developing more environmentally friendly and efficient processes.
Bioleaching: This emerging technology utilizes microorganisms to catalyze the dissolution of cobalt from arsenide minerals. tandfonline.comresearchgate.netresearchgate.net Studies have shown promising results for cobalt extraction from minerals like safflorite and skutterudite using acidophilic bacteria. researchgate.netresearchgate.net Bioleaching offers the potential for lower operating costs and a reduced environmental footprint compared to traditional methods. tandfonline.com
Alkaline Leaching: Research has explored the use of alkaline solutions, such as sodium hydroxide (B78521) with an oxidizing agent, to selectively leach arsenic from cobalt-containing materials. preprints.orgresearchgate.net This can be a pretreatment step to remove the problematic arsenic before cobalt extraction. preprints.org
Chloride Leaching: Oxygen-calcium chloride leaching has shown some promise in studies for treating complex cobalt-copper-arsenic concentrates. tandfonline.com
The choice of the most suitable process depends on various factors, including the specific mineralogy of the ore, the concentration of cobalt and arsenic, and economic and environmental considerations. 911metallurgist.com
Impact of Arsenic Content on Extractive Metallurgy Challenges
The presence of arsenic in cobalt ores presents significant challenges throughout the extractive metallurgy process, impacting efficiency, cost, and environmental compliance. mdpi.comdiva-portal.org
Pyrometallurgical Challenges:
Volatilization and Gas Handling: During roasting, the volatilization of arsenic creates toxic arsenic-containing gases and dust. mdpi.com Capturing and safely handling these off-gases is a major environmental and technical challenge, often requiring expensive gas cleaning systems. mdpi.com
Impurity in Final Product: Incomplete removal of arsenic during roasting and smelting can lead to its presence in the final cobalt product, affecting its quality and properties. diva-portal.org
Hydrometallurgical Challenges:
Leaching Selectivity: Achieving selective leaching of cobalt without co-dissolving large amounts of arsenic can be difficult. The presence of arsenic in the leach solution complicates downstream purification processes. tandfonline.com
Arsenic Precipitation and Stabilization: The arsenic that is leached into the solution must be removed and stabilized in an environmentally acceptable form. acs.org The precipitation of stable arsenic compounds, such as ferric arsenate (scorodite), is a critical but often complex step. tandfonline.comnlc-bnc.ca The stability of these arsenic residues is a long-term environmental concern. acs.org
Reagent Consumption: High arsenic content can lead to increased consumption of reagents used for both leaching and arsenic precipitation. preprints.org
Environmental and Health Hazards:
Arsenic is a highly toxic element, and its presence in ores and process streams poses a significant risk to human health and the environment. mdpi.com Strict environmental regulations govern the handling and disposal of arsenic-containing wastes, adding to the operational costs and challenges for metallurgical plants. mdpi.comnlc-bnc.ca
Table 1: Evolution of this compound Ore Processing Techniques
| Era | Primary Technique | Key Objective | Primary Product | Byproducts/Waste |
|---|---|---|---|---|
| Historical | Roasting | Color Production | Zaffre, Smalt (Pigment) | Volatile Arsenic Oxides |
| Early 20th Century | Roasting & Smelting | Cobalt Metal Extraction | Crude Cobalt/Alloy | Arsenic-containing Slag & Dust |
| Mid-20th Century | Pressure Oxidative Leaching | Higher Cobalt Recovery | Cobalt Cathode | Ferric Arsenate Precipitate |
| Late 20th/21st Century | Hydrometallurgy (SX/EW) | High Purity Cobalt | High-Grade Cobalt Cathode | Stabilized Arsenic Compounds |
| Emerging | Bioleaching, Alkaline Leaching | Sustainable & Efficient Extraction | Cobalt in Solution | Biologically Mediated Precipitates, Arsenic-depleted Residue |
Table 2: Impact of Arsenic on Cobalt Extractive Metallurgy
| Metallurgical Stage | Challenge | Consequence |
|---|---|---|
| Pyrometallurgy | ||
| Roasting | Volatilization of toxic arsenic compounds. mdpi.com | Air pollution control costs, worker safety hazards. mdpi.com |
| Smelting | Partitioning of arsenic into matte, slag, and dust. | Contamination of cobalt product, complex slag treatment. diva-portal.org |
| Hydrometallurgy | ||
| Leaching | Co-dissolution of arsenic with cobalt. tandfonline.com | Complex leach solution requiring extensive purification. tandfonline.com |
| Solution Purification | Selective removal of arsenic from cobalt-rich solutions. | Increased reagent consumption and process steps. preprints.org |
| Waste Disposal | Stabilization of arsenic-containing residues. acs.org | Long-term environmental liability and monitoring costs. acs.org |
Cobalt Arsenide Clusters and Nanostructures Research
Synthesis and Characterization of Discrete Cobalt Arsenide Clusters (e.g., Cobalt Carbonyl Arsenide Clusters)
The synthesis of discrete this compound clusters, particularly those stabilized by carbonyl (CO) ligands, has been a subject of investigation for several decades. These compounds serve as molecular models for understanding metal-pnicogen interactions and as precursors for advanced materials.
A primary synthetic route involves the reaction of dicobalt octacarbonyl, Co₂(CO)₈, with various arsenic-containing reagents. mdpi.comnih.gov This method allows for the formation of a variety of this compound clusters where the ratio of arsenic to cobalt can be controlled by modifying the stoichiometry of the reactants and the specific reaction conditions. mdpi.comnih.gov
The foundational work in this area was reported in 1969 by the Dahl group, who synthesized the first tetrahedral arsenic-cobalt carbonyl clusters, As₃{Co(CO)₃} and As₂{Co(CO)₃}₂, from the reaction of Co₂(CO)₈ with organo-arsenic compounds and arsenic trichloride (B1173362) (AsCl₃), respectively. nih.gov Subsequent research has expanded on these early findings, leading to the isolation of more complex structures. For example, reacting Co₂(CO)₈ with sources like yellow arsenic (As₄) or tris(trimethylsilyl)arsine (As(SiMe₃)₃) has yielded higher-nuclearity clusters such as [Co₉(CO)₂₄(µ₄-As)₃]. nih.gov
The characterization of these discrete clusters is crucial for confirming their structure and understanding their properties. The primary and most definitive technique is single-crystal X-ray diffraction, which provides precise information on atomic positions and bond lengths. mdpi.comnih.gov This is often complemented by other analytical methods:
Infrared (IR) Spectroscopy: To identify the presence and bonding modes of CO ligands.
Mass Spectrometry (MS): To determine the mass and fragmentation patterns of the cluster core.
Elemental Analysis: To confirm the empirical formula of the synthesized compound. mdpi.comnih.gov
These characterization techniques provide a comprehensive picture of the synthesized cobalt carbonyl arsenide clusters, confirming the successful assembly of the desired molecular architecture.
Structural Diversity and Bonding Patterns in Molecular Clusters
This compound molecular clusters exhibit remarkable structural diversity, ranging from simple tetrahedral arrangements to complex, high-nuclearity frameworks. This diversity is a direct result of the versatile coordination behavior of arsenic and the tendency of cobalt carbonyl fragments to form metal-metal bonds. nih.gov The interplay between Co-Co, Co-As, and As-As bonding gives rise to what have been described as captivating bonding patterns. mdpi.comnih.govresearchgate.netuni-regensburg.de
Early examples include simple tetrahedral clusters like As₂{Co(CO)₃}₂. nih.gov More complex structures have since been discovered, showcasing various nuclearity ratios between arsenic and cobalt. mdpi.comnih.gov An example of a higher-nuclearity cluster is [µ₄-AsCo₃(CO)₉]₃, which demonstrates the interchangeable roles that arsenic atoms and Co(CO)₃ units can play within a cluster framework. nih.gov
The bonding within these clusters is complex, involving delocalized molecular orbitals that span the entire metal-arsenic framework. researchgate.net X-ray diffraction studies provide precise measurements of bond lengths, which are fundamental to understanding the bonding patterns. For instance, in related cobalt phosphorus carbonyl clusters, distinct classes of Co-Co bond lengths are observed depending on the presence or absence of bridging CO ligands. nih.gov Co-Co bonds bridged by carbonyls are typically shorter (e.g., 2.592(2)–2.613(2) Å) than unbridged ones (e.g., 2.651(1)–2.787(2) Å). nih.gov Similarly, the Co-As bond lengths provide insight into the nature of the metal-pnicogen interaction.
The table below summarizes the structural characteristics of some representative this compound and related pnictide clusters.
| Cluster Type | Example Compound | Key Structural Feature | Bonding Pattern Highlights |
|---|---|---|---|
| Tetrahedral | As₂{Co(CO)₃}₂ | A simple cluster with a core built around a tetrahedron. | Features direct Co-Co and Co-As bonds. |
| Trigonal Pyramidal | AsCo₃(CO)₉ | An arsenic atom capping a triangle of cobalt atoms. | Serves as a building block for larger clusters. |
| High-Nuclearity | [Co₉(CO)₂₄(µ₄-As)₃] | A complex structure formed from the linkage of smaller units. | Demonstrates the ability of arsenic to bridge multiple cobalt atoms (µ₄-As). |
| Interstitial Pnictogen | [Co₈(CO)₁₈(µ-CO)₄P] | A phosphorus atom encapsulated within a cage of cobalt atoms. | Illustrates the formation of an expanded metal cage to accommodate a heteroatom. |
This structural variety underscores the rich chemistry of this compound systems and continues to motivate the synthesis of new clusters with novel topologies and bonding arrangements.
Theoretical Investigations of Cluster Properties (e.g., CoAsn clusters)
Theoretical investigations, primarily using density functional theory (DFT), are essential for understanding the intrinsic properties of this compound clusters. These computational methods provide insights into cluster stability, electronic structure, and magnetic properties that can be difficult to access experimentally.
A systematic DFT study on neutral and charged CoAsn clusters (where n=1–15) has provided a detailed look into how a single cobalt atom affects the properties of arsenic clusters. researchgate.net Key findings from this research include:
Structural Geometry: The most stable structures for CoAsn clusters are three-dimensional, in contrast to the often planar or ring-like structures of pure arsenic clusters. The addition or removal of an electron to form cationic (CoAsn⁺) or anionic (CoAsn⁻) species can cause significant structural rearrangements. researchgate.net
Stability: The relative stability of different cluster isomers can be evaluated by calculating binding energies, fragmentation energies, and the second-order difference of energies. These calculations help predict which structures are most likely to be observed experimentally. researchgate.net
Electronic Properties: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter. For CoAsn clusters, the HOMO-LUMO gap tends to decrease as the number of arsenic atoms increases, suggesting a transition towards more metallic character in larger clusters. researchgate.net
Magnetic Properties: The total magnetic moment of the clusters is highly dependent on the geometry, the specific location of the cobalt atom within the arsenic framework, the extent of charge transfer between the atoms, and the hybridization of their orbitals. researchgate.net
The table below summarizes some of the key properties calculated for CoAsn clusters. researchgate.net
| Calculated Property | Description | Significance |
|---|---|---|
| Binding Energy | The energy released when forming the cluster from its constituent atoms. | Indicates the overall stability of the cluster. |
| Fragmentation Energy | The energy required to break the cluster into specific fragments. | Predicts the most likely dissociation pathways. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and electronic properties of the cluster. |
| Vertical Ionization Potential (VIP) | The energy required to remove an electron from the neutral cluster without a change in geometry. | Provides information on the ease of oxidation. |
| Vertical Electron Affinity (VEA) | The energy released when an electron is added to the neutral cluster without a change in geometry. | Provides information on the ease of reduction. |
While theoretical studies on pure cobalt clusters are more common, this targeted research on CoAsn provides a crucial framework for understanding how the introduction of arsenic modifies the structural and electronic landscape of small cobalt clusters. aps.orgresearchgate.net
Nanoparticle Synthesis and Controlled Morphology of Cobalt Arsenides
The synthesis of this compound nanoparticles is an emerging area of materials science, aiming to harness the size- and shape-dependent properties of these materials at the nanoscale. While the synthesis of cobalt and cobalt oxide nanoparticles is well-established, methods for this compound are less developed but follow similar chemical principles. mdpi.comijcps.org
Established synthesis routes for cobalt-based nanoparticles that can be adapted for cobalt arsenides include:
Thermal Decomposition: This method involves heating organometallic precursors in a high-boiling-point solvent. For example, dicobalt octacarbonyl can be decomposed in the presence of capping agents to form cobalt nanoparticles. mdpi.com A similar approach using both cobalt and arsenic precursors could yield this compound nanoparticles.
Solution-Phase Reduction (Chemical Reduction): This involves the reduction of cobalt salts (e.g., CoCl₂) in solution using a reducing agent like sodium borohydride (B1222165) or hydrazine (B178648) hydrate. researchgate.net Co-reduction with a soluble arsenic source could produce CoAs nanoparticles.
Hydrothermal/Solvothermal Synthesis: These methods use water or other solvents under high temperature and pressure in a sealed vessel (autoclave) to crystallize the desired material. nih.gov This technique is particularly effective for producing crystalline nanoparticles and has been used to synthesize nanostructured CoSb₃ skutterudites, suggesting its applicability to arsenides. rsc.org
Colloidal Synthesis: This approach focuses on producing nanoparticles that are stable in a liquid suspension, often through the use of surfactants and capping agents that control growth and prevent aggregation. Colloidal synthesis has been successfully used to produce orthorhombic CoAs crystals, demonstrating a viable route to discrete this compound nanoparticles. uni-regensburg.de
Controlled Morphology
A key goal in nanoparticle synthesis is the control of morphology (shape and size), as these parameters strongly influence the material's properties. nih.gov For cobalt-based nanomaterials, various morphologies have been achieved by carefully tuning reaction parameters:
Reactant Concentration: Altering the concentration of precursors can shift the growth from hexagonal nanoplatelets to nanoflakes in electrodeposition methods.
Temperature and Time: In solvothermal synthesis, tuning the reaction time can control the evolution from spherical nanoparticles to hexagonal platelets. nih.gov
Capping Agents and Additives: The choice of surfactant or polymer capping agent can selectively bind to different crystal facets, promoting growth in specific directions to form cubes, rods, or other anisotropic shapes. nih.gov
While specific examples for this compound are still rare, the principles established for other cobalt compounds, such as cobalt oxides, provide a clear roadmap for achieving morphology control in CoAs nanostructures. nih.gov
Interstitial and Substituted Cobalt-Arsenic Frameworks
Beyond discrete molecules and nanoparticles, cobalt arsenides form extended solid-state frameworks that can be modified through the incorporation of interstitial atoms or by substitution on the Co or As sites. These modifications are a powerful tool for tuning the material's properties.
Skutterudite (B1172440) Frameworks
The mineral skutterudite, with the ideal formula CoAs₃, provides a classic example of a framework with interstitial sites. wikipedia.org The crystal structure is cubic and contains intrinsic voids. wikipedia.orgmaterialsproject.org These voids are large enough to accommodate foreign "guest" or "filler" atoms without fundamentally altering the host framework. wikipedia.org
Interstitial Atoms (Filling): The deliberate filling of these voids is a key strategy in the development of advanced thermoelectric materials. When atoms are placed in these interstitial sites, they can "rattle" within their oversized atomic cages. This rattling creates phonon scattering centers, which significantly reduces the material's thermal conductivity—a desirable trait for thermoelectric efficiency. wikipedia.org While much of this research has focused on the antimonide analogue CoSb₃, the principle applies directly to the CoAs₃ framework.
Substitution: In addition to filling the voids, the cobalt or arsenic atoms in the skutterudite framework can be substituted with other elements. For instance, nickel or iron can substitute for cobalt, and phosphorus can substitute for arsenic. wikipedia.orgnasa.gov This substitution alters the electronic structure and carrier concentration of the material, allowing for the optimization of its electrical properties. nasa.gov
Other Frameworks
Interstitial and substitutional atoms are also observed in other cobalt-arsenic frameworks. In rare-earth cobalt arsenides with the general formula RCo₂As₂ (where R is a rare-earth element), the synthesis can lead to vacancies on the cobalt sites. researchgate.net Furthermore, if the synthesis is carried out in a bismuth flux, a small amount of bismuth can be incorporated substitutionally into the rare-earth sites. researchgate.net
The concept of interstitial atoms is also mirrored in molecular chemistry. High-nuclearity cobalt carbonyl clusters have been synthesized with pnictogen atoms like phosphorus fully or partially encapsulated within the metal cage. nih.govresearchgate.net These "semi-interstitial" atoms in discrete clusters can be seen as molecular analogues to the filled voids in extended skutterudite frameworks. researchgate.net
Q & A
Q. What are the standard experimental protocols for synthesizing cobalt arsenide (CoAs) in a laboratory setting?
this compound synthesis typically involves solid-state reactions or chemical vapor transport. For solid-state synthesis, stoichiometric amounts of cobalt and arsenic are sealed under inert conditions and heated to 800–1,200°C for 48–72 hours. Post-synthesis, X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) are used to confirm phase purity and stoichiometry . Challenges include arsenic volatility; thus, controlled atmospheres (e.g., argon) are critical.
Q. How can researchers characterize the crystallographic and electronic structure of this compound?
Single-crystal XRD is preferred for resolving the cubic (NaCl-type) or orthorhombic structure of CoAs. Pairing this with density functional theory (DFT) calculations helps correlate observed lattice parameters (e.g., a = 5.15 Å for cubic CoAs) with electronic band structures. Magnetization measurements (SQUID) and X-ray photoelectron spectroscopy (XPS) further elucidate magnetic properties and oxidation states .
Q. What thermodynamic models are used to predict the stability of this compound under varying temperatures and pressures?
Phase diagrams calculated using CALPHAD (CALculation of PHAse Diagrams) methods integrate experimental data (e.g., differential scanning calorimetry) to map stability regions. For CoAs, the Gibbs free energy of formation (ΔGf) is critical, with deviations >5% indicating potential experimental contamination or metastable phases .
Advanced Research Questions
Q. How do defects (e.g., vacancies, substitutions) in this compound influence its electronic and catalytic properties?
Defect engineering is studied via positron annihilation spectroscopy (PAS) and scanning transmission electron microscopy (STEM). For example, arsenic vacancies in CoAs reduce electrical conductivity by 20–30% due to disrupted p-d hybridization. DFT simulations with Hubbard corrections (DFT+U) model defect formation energies and electronic density of states .
Q. What methodological challenges arise when analyzing phonon dispersion in this compound using density-functional perturbation theory (DFPT)?
DFPT requires precise pseudopotentials for cobalt (3d⁷) and arsenic (4p³) to avoid overestimating phonon frequencies. Convergence testing of k-point grids (e.g., 8×8×8 for cubic systems) and cutoff energies (>60 Ry) is essential. Discrepancies >2 THz between calculated and experimental Raman spectra often stem from anharmonic effects or surface oxidation .
Q. How can researchers resolve contradictions in reported magnetic properties of this compound (e.g., paramagnetic vs. antiferromagnetic behavior)?
Contradictions may arise from sample purity or measurement techniques. Neutron diffraction can distinguish bulk magnetic ordering, while surface-sensitive techniques like spin-polarized STM may misrepresent bulk behavior. Meta-analyses of published datasets should control for synthesis conditions (e.g., annealing time) and instrumental resolution limits .
Methodological Guidance
Q. How should researchers design experiments to study environmental transformations of this compound in atmospheric conditions?
Controlled exposure chambers simulate atmospheric oxidants (e.g., O₃, NOx) to monitor CoAs transformation into soluble sulfates or oxides. X-ray absorption near-edge structure (XANES) spectroscopy tracks arsenic oxidation states, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies leaching rates. Field studies require particle size-segregated sampling to isolate CoAs from background aerosols .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets on this compound’s thermoelectric performance?
Multivariate regression models account for variables like doping concentration (e.g., Ni or Fe substitutions) and measurement temperature. Outliers are identified via Cook’s distance (>4/n) or leverage plots. For meta-analyses, random-effects models address between-study heterogeneity, with I² >50% indicating significant variability .
Q. How can computational studies of this compound’s electronic structure be validated against experimental data?
Benchmark DFT calculations against angle-resolved photoemission spectroscopy (ARPES) data for band dispersion. Hybrid functionals (e.g., HSE06) improve accuracy for correlated d-electrons. Open-source tools like VASP or Quantum ESPRESSO should document convergence criteria (e.g., force thresholds <0.01 eV/Å) to ensure reproducibility .
Data Reporting Standards
Q. What metadata must accompany experimental datasets on this compound to ensure reproducibility?
Include synthesis parameters (temperature ramp rates, precursor purity), instrumental settings (XRD wavelength, beam current for TEM), and raw data files (e.g., .cif for crystallography). For computational studies, provide pseudopotential details, k-point grids, and convergence criteria .
Q. How should researchers address discrepancies between theoretical predictions and experimental observations in publications?
Explicitly discuss potential sources of error, such as approximations in exchange-correlation functionals or sample defects. Use sensitivity analyses to quantify how parameter variations (e.g., U values in DFT+U) affect outcomes. Transparently report negative results to guide future studies .
Resource Curation
Q. How can researchers ethically reuse published data on this compound in meta-analyses?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite original studies, adhere to licensing terms (e.g., CC-BY), and document preprocessing steps (e.g., normalization methods) to maintain transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
